molecular formula C7H4BrNS B158739 4-Bromophenyl isothiocyanate CAS No. 1985-12-2

4-Bromophenyl isothiocyanate

Cat. No.: B158739
CAS No.: 1985-12-2
M. Wt: 214.08 g/mol
InChI Key: XQACWEBGSZBLRG-UHFFFAOYSA-N
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Description

4-Bromophenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-isothiocyanatobenzene
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InChI

InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQACWEBGSZBLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173594
Record name 4-Bromophenylisothiocyanate
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Molecular Weight

214.08 g/mol
Source PubChem
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CAS No.

1985-12-2
Record name 4-Bromophenyl isothiocyanate
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Record name 4-Bromophenylisothiocyanate
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Record name 4-Bromophenyl isothiocyanate
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Record name 4-Bromophenylisothiocyanate
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Record name 4-Bromophenyl Isothiocyanate
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Record name P-BROMOPHENYL ISOTHIOCYANATE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenyl isothiocyanate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromophenyl isothiocyanate is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and purification. Furthermore, it delves into the compound's chemical reactivity, its applications as a versatile intermediate in organic synthesis, and the potential biological activities and signaling pathways associated with the broader class of isothiocyanates. This document is intended to serve as a detailed resource for professionals in chemical research and drug development.

Chemical Structure

This compound consists of a phenyl ring substituted at the para-position (position 4) with a bromine atom and an isothiocyanate (-N=C=S) group. The isothiocyanate group is a key functional moiety, rendering the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its utility in chemical synthesis.

  • IUPAC Name: 1-bromo-4-isothiocyanatobenzene[1]

  • SMILES String: S=C=Nc1ccc(Br)cc1[2]

  • InChI Key: XQACWEBGSZBLRG-UHFFFAOYSA-N[2][3]

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[4][5] It is sensitive to moisture and should be stored accordingly, typically under refrigeration.[4][6]

PropertyValueSource(s)
Molecular Formula C₇H₄BrNS[1][2][4][7][8]
Molecular Weight 214.08 g/mol [1][2][3]
Melting Point 56-58 °C[3][4][7][9]
Boiling Point 144-145 °C at 5 mmHg[4][7]
Density ~1.5 - 1.7 g/cm³ (estimate)[4][7]
Appearance White to light yellow crystalline powder[4][5]
Water Solubility 11.56 mg/L at 25 °C[4][5]
logP (Octanol/Water) 3.183[2][7]
Vapor Pressure 0.00656 mmHg at 25 °C[4][7]
Refractive Index ~1.607 - 1.622 (estimate)[4][7]
Flash Point >110 °C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesSource(s)
¹H NMR (in CDCl₃) Signals corresponding to the aromatic protons on the disubstituted benzene ring are expected.[7][10]
¹³C NMR (in CDCl₃) Resonances for the isothiocyanate carbon and the aromatic carbons, including the carbon attached to the bromine atom, are observed.[7][11]
IR (KBr disc) A strong, characteristic absorption band for the asymmetric -N=C=S stretch is a key feature.[7][11]
Mass Spectrometry (EI) The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure.[7][8]

Experimental Protocols

Synthesis of this compound from 4-Bromoaniline (B143363)

A common and effective method for synthesizing aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide. The following is a generalized protocol adapted from established procedures.[12]

Materials:

Procedure:

  • Dithiocarbamate (B8719985) Salt Formation: In a stoppered flask, dissolve 4-bromoaniline in 95% ethanol. Cool the solution to 10-15 °C. To this solution, add carbon disulfide followed by the slow addition of concentrated aqueous ammonia while shaking. Heat is evolved, and the intermediate ammonium (B1175870) dithiocarbamate salt will precipitate. Allow the mixture to stand overnight to ensure complete crystallization.

  • Filtration and Dissolution: Filter the crystalline dithiocarbamate salt and wash it with diethyl ether. Dissolve the collected crystals in cold water.

  • Reaction with Lead Nitrate: While stirring the aqueous solution of the dithiocarbamate salt, slowly add a solution of lead nitrate in water. A heavy precipitate of lead sulfide (B99878) will form.

  • Steam Distillation: Transfer the reaction mixture to a steam distillation apparatus. Steam distill the mixture. The this compound will co-distill with the water.

  • Isolation: The oily product in the distillate is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and can be further purified.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve 4-Bromoaniline in Ethanol B 2. Add Carbon Disulfide & Aqueous Ammonia A->B C 3. Form Dithiocarbamate Salt Intermediate B->C D 4. React with Lead Nitrate Solution C->D E 5. Form Crude this compound D->E F 6. Steam Distillation E->F Purify G 7. Recrystallization from n-Hexane F->G H Pure this compound G->H

Caption: Synthesis and purification workflow for this compound.

Purification

Crude this compound can be purified by one of the following methods:

  • Recrystallization: The compound can be recrystallized from boiling n-hexane.[4][9] Any insoluble material is likely the corresponding urea (B33335) impurity.

  • Steam Distillation: As described in the synthesis protocol, steam distillation is an effective purification method. After distillation, the collected product is extracted with an organic solvent like diethyl ether, washed, dried, and the solvent is evaporated.[4][9]

Chemical Reactivity and Applications

The electrophilic carbon of the isothiocyanate group is the center of reactivity in this compound. It readily reacts with various nucleophiles.[13] This reactivity makes it a valuable building block in organic synthesis.[4]

  • Reaction with Amines: It reacts with primary and secondary amines to form N,N'-disubstituted thioureas.

  • Reaction with Alcohols and Thiols: It reacts with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.

This compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4][14] For example, it has been used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione, a compound with potential pharmaceutical value.[3][4][9]

G Reactivity of this compound cluster_reactants Nucleophiles cluster_products Products A 4-Bromophenyl isothiocyanate E Thiourea Derivative A->E F Thiocarbamate Derivative A->F G Dithiocarbamate Derivative A->G B Amine (R-NH₂) B->E C Alcohol (R-OH) C->F D Thiol (R-SH) D->G

Caption: Reactions of this compound with common nucleophiles.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the broader class of isothiocyanates (ITCs) is well-researched for its biological activities, particularly its anti-cancer properties.[14][15][16][17] ITCs are known to modulate several key cellular signaling pathways involved in carcinogenesis.

  • Nrf2 Activation: Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[15][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway can protect cells from carcinogenic insults.

  • NF-κB Inhibition: ITCs can inhibit the NF-κB (Nuclear factor-kappa B) signaling pathway.[15][17] NF-κB is involved in inflammation and cell survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: By modulating pathways like Nrf2 and NF-κB, and by increasing reactive oxygen species (ROS), ITCs can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[16][17]

G Generalized Signaling Pathways of Isothiocyanates (ITCs) cluster_pathways Cellular Signaling cluster_effects Downstream Effects ITC Isothiocyanates (e.g., this compound) Nrf2 Nrf2 Pathway ITC->Nrf2 Activates NFkB NF-κB Pathway ITC->NFkB Inhibits Apoptosis Induction of Apoptosis ITC->Apoptosis CellCycle Cell Cycle Arrest ITC->CellCycle Detox Increased Detoxification & Antioxidant Response Nrf2->Detox NFkB->Apoptosis Inhibition leads to Inflammation Reduced Inflammation NFkB->Inflammation Inhibition leads to

Caption: General signaling pathways modulated by isothiocyanates in cancer cells.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[1][6][19] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][19] In case of insufficient ventilation, wear respiratory protection.[19]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[19][20] Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[6]

  • Storage: Store in a dry, cool, and well-ventilated place.[20] The container should be kept tightly closed.[6][20] It is recommended to store it in a refrigerator.[4][6] The material is moisture-sensitive.[4][6]

References

Synthesis of 4-Bromophenyl Isothiocyanate from 4-Bromoaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-bromophenyl isothiocyanate from 4-bromoaniline (B143363). Isothiocyanates are crucial intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical agents. This document details established experimental protocols, compares methodologies, and outlines the underlying chemical principles.

Executive Summary

The transformation of 4-bromoaniline to this compound is a fundamental process in organic synthesis, enabling the introduction of the versatile isothiocyanate functional group. This guide explores three principal synthetic strategies: the use of the highly reactive thiophosgene (B130339), the two-step approach involving carbon disulfide, and a milder alternative utilizing 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). Each method presents distinct advantages and challenges in terms of yield, reaction conditions, safety, and scalability. The selection of an appropriate method is contingent upon the specific requirements of the research or development project, including scale, available resources, and safety infrastructure.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for this compound is a critical decision influenced by factors such as yield, purity requirements, and safety considerations. The following table summarizes the key quantitative data associated with the primary synthetic methods.

MethodReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Thiophosgene 4-Bromoaniline, Thiophosgene, Base (e.g., NaHCO₃)70-90Biphasic system (e.g., Dichloromethane (B109758)/Water), 0°C to RTHigh yield, relatively simple procedureExtreme toxicity and moisture sensitivity of thiophosgene
Carbon Disulfide 4-Bromoaniline, Carbon Disulfide, Base, Desulfurizing Agent60-95Varies with desulfurizing agent; often a two-step, one-pot reactionAvoids highly toxic thiophosgene, versatile desulfurizing agentsCan require harsh reagents, potential for side products
1,1'-Thiocarbonyldiimidazole (TCDI) 4-Bromoaniline, TCDI80-95Anhydrous solvent (e.g., THF, CH₂Cl₂), Room TemperatureMild reaction conditions, high yield, safer than thiophosgeneTCDI is a relatively expensive reagent

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This method is known for its high efficiency but requires strict adherence to safety protocols due to the extreme toxicity of thiophosgene.

Reaction:

Br-C₆H₄-NH₂ + CSCl₂ → Br-C₆H₄-NCS + 2HCl

Procedure:

  • In a well-ventilated fume hood, a solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (100 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • A saturated aqueous solution of sodium bicarbonate (100 mL) is added to the flask.

  • The biphasic mixture is cooled to 0°C in an ice bath with vigorous stirring.

  • A solution of thiophosgene (7.4 g, 64.0 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from n-hexane to afford this compound as a white to light yellow crystalline solid.[1]

Method 2: Synthesis using Carbon Disulfide

This is a widely used and safer alternative to the thiophosgene method. It proceeds via a dithiocarbamate (B8719985) intermediate, which is then desulfurized.

Reaction:

Step 1: Dithiocarbamate Formation Br-C₆H₄-NH₂ + CS₂ + Base → [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺

Step 2: Desulfurization [Br-C₆H₄-NH-CS₂]⁻ [Base-H]⁺ + Desulfurizing Agent → Br-C₆H₄-NCS

Procedure (One-Pot using NaOH): [1]

  • To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in a suitable solvent such as THF or DMF (100 mL), carbon disulfide (4.9 g, 64.0 mmol) is added.

  • A solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in water (10 mL) is added dropwise, and the mixture is stirred at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

  • The reaction mixture is then treated with a desulfurizing agent. In this green protocol, excess NaOH can act as the desulfurizing agent at elevated temperatures, or other agents like lead nitrate (B79036) or iodine can be added.

  • If using lead nitrate, a solution of lead nitrate (19.2 g, 58.1 mmol) in water (50 mL) is added, and the mixture is stirred vigorously for 1-2 hours.

  • The reaction mixture is then filtered to remove the lead sulfide (B99878) precipitate.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization from n-hexane or by steam distillation.[1]

Method 3: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

This method offers a mild and efficient synthesis route, avoiding the hazards of thiophosgene and the often harsh conditions of some carbon disulfide protocols.

Reaction:

Br-C₆H₄-NH₂ + (Im)₂CS → Br-C₆H₄-NCS + 2 Imidazole

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, 4-bromoaniline (10.0 g, 58.1 mmol) is dissolved in anhydrous dichloromethane (150 mL).

  • 1,1'-Thiocarbonyldiimidazole (11.4 g, 64.0 mmol) is added in one portion to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

  • Upon completion, water (100 mL) is added to the reaction mixture.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) or recrystallization from n-hexane.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

reaction_pathway cluster_start Starting Material cluster_methods Synthetic Methods cluster_intermediate Intermediate cluster_product Final Product A 4-Bromoaniline B Thiophosgene (CSCl₂) A->B + Base C Carbon Disulfide (CS₂) A->C + Base D 1,1'-Thiocarbonyldiimidazole (TCDI) A->D F 4-Bromophenyl Isothiocyanate B->F E Dithiocarbamate Salt C->E D->F E->F + Desulfurizing Agent

Caption: Synthetic pathways to this compound.

experimental_workflow A 1. Reactant Preparation (4-Bromoaniline, Solvent, Base) B 2. Addition of Thiocarbonyl Source (Thiophosgene, CS₂, or TCDI) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Work-up (Quenching, Extraction, Washing, Drying) C->D E 5. Purification (Recrystallization, Chromatography, or Distillation) D->E F 6. Product Characterization (NMR, IR, MS, Melting Point) E->F

Caption: General experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueExpected Data
Melting Point 56-58 °C
¹H NMR (CDCl₃) δ 7.50 (d, 2H), 7.20 (d, 2H) ppm
¹³C NMR (CDCl₃) δ 135.0, 132.5, 127.0, 122.0 ppm
IR (KBr) ~2100 cm⁻¹ (strong, characteristic -N=C=S stretch)
Mass Spectrometry m/z = 213/215 (M⁺, bromine isotope pattern)

Safety Considerations

  • Thiophosgene: is extremely toxic, corrosive, and moisture-sensitive. It should only be handled in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All glassware must be thoroughly dried before use.

  • Carbon Disulfide: is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed for all procedures, including the use of PPE and working in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

Conclusion

The synthesis of this compound from 4-bromoaniline can be successfully achieved through several methodologies. The thiophosgene route offers high yields but is hampered by significant safety concerns. The carbon disulfide method provides a safer and versatile alternative, with a range of desulfurizing agents available to optimize the reaction. The use of 1,1'-thiocarbonyldiimidazole represents a mild and efficient, albeit more costly, option. The selection of the optimal synthetic route will depend on a careful evaluation of the specific project needs, balancing factors of yield, cost, safety, and environmental impact. This guide provides the necessary technical information to make an informed decision and to safely and effectively perform the synthesis in a laboratory setting.

References

An In-depth Technical Guide on the Biological Mechanism of Action of 4-Bromophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenyl isothiocyanate (4-BPITC) is a member of the isothiocyanate (ITC) family of compounds, which are recognized for their diverse biological activities, including chemopreventive and therapeutic effects against cancer. This technical guide provides a comprehensive overview of the mechanism of action of 4-BPITC in biological systems. The core mechanism revolves around the electrophilic nature of the isothiocyanate group, which readily forms covalent adducts with nucleophilic cellular targets, primarily the thiol groups of cysteine residues in proteins. This covalent modification can alter protein structure and function, leading to the modulation of various signaling pathways critical for cell survival, proliferation, and apoptosis. While specific data for 4-BPITC is emerging, this guide synthesizes the known effects of 4-BPITC with the broader, well-documented mechanisms of other isothiocyanates to present a cohesive model of its biological activity.

Introduction

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are also synthetically produced. They are characterized by the functional group -N=C=S. The electrophilic carbon atom of this group is highly reactive towards nucleophiles, which is central to their biological activity. This compound (4-BPITC) is a synthetic ITC that has been investigated for its potential as a therapeutic agent. Its mechanism of action is multifaceted, primarily involving the covalent modification of cellular proteins, leading to the induction of apoptosis and the modulation of key signaling pathways implicated in disease, particularly cancer.

Core Mechanism of Action: Covalent Protein Modification

The primary mechanism by which 4-BPITC and other ITCs exert their biological effects is through the covalent modification of proteins. The electrophilic isothiocyanate moiety readily reacts with nucleophilic functional groups on amino acid residues, with a particular affinity for the thiol groups of cysteine residues.

This reaction, known as thiocarbamoylation, forms a dithiocarbamate (B8719985) adduct, altering the protein's structure and, consequently, its function. This modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

Diagram of Covalent Modification:

Covalent_Modification 4-BPITC 4-BPITC Modified Protein Modified Protein 4-BPITC->Modified Protein Covalent Adduction (Thiocarbamoylation) Protein Protein Protein->Modified Protein Targeting Nucleophilic Residues (e.g., Cysteine)

Caption: Covalent modification of a target protein by 4-BPITC.

Key Biological Effects and Signaling Pathways

The covalent modification of proteins by 4-BPITC can trigger a cascade of cellular events, impacting several critical signaling pathways.

Inhibition of Na+/K+-ATPase

One of the specifically identified targets of p-bromophenyl isothiocyanate is the Na+/K+-ATPase, a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this enzyme disrupts ion homeostasis, which can lead to various cellular dysfunctions and ultimately cell death.

Mechanism of Inhibition:

4-BPITC has been shown to be a competitive inhibitor of Na+/K+-ATPase with respect to ATP, suggesting that it interacts with the ATP-binding site of the enzyme.[1] This interaction is likely due to the covalent modification of a sulfhydryl group within or near the ATP-binding site.[2]

Diagram of Na+/K+-ATPase Inhibition:

ATPase_Inhibition cluster_enzyme Na+/K+-ATPase ATP_Binding_Site ATP Binding Site Ion_Transport Ion Transport (3 Na+ out, 2 K+ in) ATP_Binding_Site->Ion_Transport Activates Inhibition Inhibition ATP_Binding_Site->Inhibition Leads to ATP ATP ATP->ATP_Binding_Site Binds 4-BPITC 4-BPITC 4-BPITC->ATP_Binding_Site Competitively Binds & Covalently Modifies

Caption: Competitive inhibition of Na+/K+-ATPase by 4-BPITC.

Induction of Apoptosis

A hallmark of many ITCs is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-cancer activity. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to cell dismantling.

Key Apoptotic Pathways Modulated by ITCs:

  • Mitochondrial (Intrinsic) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, the executioner caspase.

  • Death Receptor (Extrinsic) Pathway: Some ITCs can upregulate the expression of death receptors on the cell surface, making cells more susceptible to apoptosis-inducing ligands.

  • Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.

Diagram of Apoptosis Induction by ITCs:

Apoptosis_Pathway Isothiocyanates Isothiocyanates Mitochondria Mitochondria Isothiocyanates->Mitochondria Disrupts Membrane Potential Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Isothiocyanates->Bcl2_family Modulates Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bcl2_family->Mitochondria Regulates

Caption: General overview of apoptosis induction by isothiocyanates.

Modulation of MAPK and NF-κB Signaling Pathways

ITCs are known to modulate key signaling pathways that regulate cell growth, survival, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway: ITCs can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis. Conversely, they can inhibit the pro-survival ERK pathway.

  • NF-κB Pathway: ITCs can inhibit the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. This inhibition can occur through the direct modification of key proteins in the pathway, such as IKK.[3]

Diagram of MAPK and NF-κB Pathway Modulation:

Signaling_Modulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Isothiocyanates Isothiocyanates JNK_p38 JNK/p38 Isothiocyanates->JNK_p38 Activates ERK ERK Isothiocyanates->ERK Inhibits IKK IKK Isothiocyanates->IKK Inhibits Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK NFkB NF-κB IKK->NFkB prevents activation of Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival

Caption: Modulation of MAPK and NF-κB pathways by isothiocyanates.

Quantitative Data

Specific quantitative data for 4-BPITC is limited in the publicly available literature. The following table provides examples of IC50 values for other ITCs to illustrate their cytotoxic potential. Researchers are encouraged to perform their own dose-response studies for 4-BPITC in their specific experimental systems.

IsothiocyanateCell LineAssayIC50 Value (µM)Reference
Benzyl isothiocyanate (BITC)MCF-7 (Breast Cancer)Sulforhodamine B5.95 ± 0.10[4]
Phenethyl isothiocyanate (PEITC)MCF-7 (Breast Cancer)Sulforhodamine B7.32 ± 0.25[4]
SulforaphaneMCF-7 (Breast Cancer)Sulforhodamine B13.7 ± 0.82[4]
Benzyl isothiocyanate (BITC)MCF-12A (Normal Mammary)Sulforhodamine B8.07 ± 0.29[4]
Phenethyl isothiocyanate (PEITC)MCF-12A (Normal Mammary)Sulforhodamine B7.71 ± 0.07[4]
SulforaphaneMCF-12A (Normal Mammary)Sulforhodamine B40.5 ± 1.25[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of 4-BPITC.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of 4-BPITC on cell viability.[5][6][7][8]

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with 4-BPITC (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound (4-BPITC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 4-BPITC in complete medium.

  • Remove the medium from the wells and add 100 µL of the 4-BPITC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection (Western Blot for Cleaved Caspase-3)

This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.[9][10][11][12][13]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with 4-BPITC at various concentrations for a specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

NF-κB Activity (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.[14][15][16][17][18]

Procedure:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, treat the cells with various concentrations of 4-BPITC for a predetermined time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the final few hours of incubation.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.

Conclusion and Future Directions

This compound, like other members of the isothiocyanate family, exhibits significant biological activity, primarily through the covalent modification of cellular proteins. This leads to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The inhibition of Na+/K+-ATPase is a specific mechanism that warrants further investigation.

While the general mechanisms of ITCs provide a strong framework for understanding the action of 4-BPITC, there is a clear need for more specific research on this compound. Future studies should focus on:

  • Identifying specific protein targets of 4-BPITC using proteomic approaches.

  • Determining the precise signaling pathways modulated by 4-BPITC in various cell types.

  • Conducting in-depth quantitative studies to establish dose-response relationships and therapeutic indices.

  • Evaluating the in vivo efficacy and safety of 4-BPITC in preclinical models of disease.

A deeper understanding of the specific molecular interactions and cellular consequences of 4-BPITC treatment will be crucial for its potential development as a therapeutic agent.

References

Spectroscopic Characterization of 4-Bromophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromophenyl isothiocyanate, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 1985-12-2) is summarized below.[1] This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5DoubletNot Reported2H, aromatic protons ortho to -Br
~7.2DoubletNot Reported2H, aromatic protons ortho to -NCS

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~135Aromatic C-H
~132Aromatic C-H
~130Aromatic C-Br
~127Aromatic C-NCS
~125Isothiocyanate (-N=C=S)

Note: The isothiocyanate carbon can sometimes show a broad or weak signal.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic strong absorption of the isothiocyanate group is a key feature in the IR spectrum of this compound.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2100Strong, BroadAsymmetric stretch of -N=C=S
~1590MediumC=C aromatic ring stretch
~1480MediumC=C aromatic ring stretch
~820StrongC-H out-of-plane bend (para-disubstituted)
~500MediumC-Br stretch

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
213/215High[M]⁺˙ (Molecular ion peak, showing bromine isotope pattern)
134Moderate[M - Br]⁺
102Moderate[C₆H₄N]⁺
58Low[NCS]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: ~16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: ~250 ppm.

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy (General Protocol - KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Instrument Setup:

    • Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected beforehand.

Mass Spectrometry (General Protocol - Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Source Temperature: 200-250 °C.

  • Data Acquisition: Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid Sample) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR_Acq NMR Acquisition (1H, 13C) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq MS Acquisition (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Solubility Profile of 4-Bromophenyl Isothiocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing a detailed qualitative and predictive analysis based on the compound's physicochemical properties, including its octanol-water partition coefficient (LogP). Furthermore, this guide outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (C₇H₄BrNS) is a reactive chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amines and thiols. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, and purity of the final product. This guide aims to provide a thorough understanding of the solubility profile of this compound and to equip researchers with the necessary tools to determine its solubility for their specific needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₄BrNS
Molecular Weight214.08 g/mol
Melting Point56-58 °C[1]
Boiling Point144-145 °C at 5 mmHg[2]
AppearanceWhite to light yellow crystalline powder-
Calculated LogP 3.18 [2]
XLogP3 4.0 [3]

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the solubility of a compound in different solvents. A LogP value greater than 0 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments. The calculated LogP of approximately 3.18 to 4.0 for this compound strongly suggests that it is a lipophilic compound and will exhibit greater solubility in organic solvents than in water.[2][3]

Solubility in Organic Solvents

Qualitative Solubility Data
SolventObservationSource
EthanolPurification by crystallization is mentioned, implying good solubility at elevated temperatures and lower solubility at room temperature.-
n-HexaneRecrystallization from boiling n-hexane is a documented purification method, indicating solubility in hot hexane (B92381) and poor solubility in cold hexane.-
Diethyl EtherUsed for extraction after steam distillation, suggesting good solubility.-
Dimethylformamide (DMF)Likely to be soluble.[4]
Dimethyl sulfoxide (B87167) (DMSO)Likely to be soluble.[4]
Predicted Solubility Based on LogP and Polarity

The principle of "like dissolves like" is a cornerstone of solubility prediction. Solvents with polarity characteristics similar to the solute are generally good solvents for that solute. This compound possesses both non-polar (bromophenyl ring) and polar (isothiocyanate group) moieties. Its high LogP value indicates a predominantly non-polar character. However, the polar isothiocyanate group can interact with polar solvents.

The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

SolventTypeDielectric Constant (Polarity)Predicted Solubility of this compound
n-HexaneNon-polar1.88Good (especially when heated)
TolueneNon-polar2.38Good
Diethyl EtherNon-polar4.34Good
ChloroformNon-polar4.81Very Good
Ethyl AcetatePolar aprotic6.02Good
Tetrahydrofuran (THF)Polar aprotic7.58Very Good
Dichloromethane (DCM)Polar aprotic9.08Very Good
AcetonePolar aprotic20.7Moderate to Good
EthanolPolar protic24.55Moderate (solubility likely increases with temperature)
MethanolPolar protic32.7Moderate (solubility likely increases with temperature)
AcetonitrilePolar aprotic37.5Moderate
Dimethylformamide (DMF)Polar aprotic38.25Good
Dimethyl sulfoxide (DMSO)Polar aprotic47Good

Note: These are predictions based on physicochemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

    • Determine the mass of the filtered solution.

  • Analysis:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved this compound can be calculated by subtracting the initial vial weight.

      • Solubility can then be expressed in g/100 mL or other relevant units.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the chromatograph and determine its peak area.

      • Use the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Data Presentation

All quantitative solubility data should be recorded in a structured table, including the solvent, temperature, and solubility values with appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_chromatographic Chromatographic Method (HPLC/GC) prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 grav1 Evaporate solvent sample3->grav1 chrom2 Dilute sample sample3->chrom2 grav2 Weigh dried solute grav1->grav2 result Quantitative Solubility Data grav2->result chrom1 Prepare standard solutions & calibration curve chrom3 Analyze sample chrom1->chrom3 chrom2->chrom3 chrom4 Calculate concentration chrom3->chrom4 chrom4->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding of its behavior can be established based on its physicochemical properties, particularly its high LogP value. This technical guide provides a framework for researchers to make informed decisions on solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a standardized method for generating accurate and reliable quantitative solubility data, which is crucial for process optimization and development in the pharmaceutical and chemical industries. It is recommended that researchers perform experimental verification of solubility in their solvent systems of interest to ensure optimal outcomes.

References

4-Bromophenyl Isothiocyanate: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for the handling and use of 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2). The following sections detail the hazards associated with this compound and provide comprehensive safety precautions, emergency procedures, and handling protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The compound is classified as a corrosive and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Corrosion/Irritation (Category 1B/2)

  • Serious Eye Damage/Eye Irritation (Category 1/2)

  • Respiratory Sensitization (Category 1)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before use. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 56-58 °C
Boiling Point 158 °C at 14 mmHg
Flash Point >110 °C
Solubility Insoluble in water

Toxicological Information

Experimental Protocols

Detailed experimental protocols for assessing the hazards of chemical substances are extensive and standardized. For instance, skin irritation potential is often evaluated using in vitro methods with reconstructed human epidermis models, following protocols such as the OECD Test Guideline 439. Acute oral toxicity, which determines the LD50 value, is typically assessed using methods like the OECD Test Guideline 423 (Acute Toxic Class Method). These protocols involve precise dosing, observation of clinical signs, and histopathological examination. Researchers should refer to these standardized guidelines for detailed methodologies.

Hazard Control and Safety Precautions Workflow

The following diagram illustrates the logical workflow for identifying hazards and implementing necessary safety precautions when working with this compound.

Hazard_Control_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Preparedness A Identify Chemical: This compound B Review Safety Data Sheet (SDS) A->B C Identify Hazards: - Corrosive - Irritant - Harmful (Oral, Dermal, Inhalation) - Sensitizer B->C D Engineering Controls: - Fume Hood C->D E Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Chemical-resistant Gloves - Lab Coat - Respirator (if needed) C->E F Administrative Controls: - Standard Operating Procedures (SOPs) - Training C->F I First Aid Measures: - Eyes: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting C->I J Spill Response: - Evacuate area - Wear appropriate PPE - Absorb with inert material C->J G Safe Handling: - Avoid contact with skin and eyes - Avoid inhalation of dust/vapors D->G E->G F->G H Proper Storage: - Tightly closed container - Cool, dry, well-ventilated area G->H

Caption: Hazard Identification and Control Workflow for this compound.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Firefighting Measures

In case of a fire involving this compound, use appropriate extinguishing media.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill or release, follow these procedures to minimize exposure and environmental contamination:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place. The compound is moisture-sensitive.

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.

  • Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure. Recommended materials include nitrile rubber. Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended. Use a dust mask type N95 (US) or type P1 (EN 143) respirator filter. For higher exposures, a full-face supplied-air respirator is recommended.

This technical guide is intended to provide comprehensive safety information for experienced researchers and professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

A Technical Guide to High-Purity 4-Bromophenyl Isothiocyanate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Key Applications

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 4-Bromophenyl isothiocyanate (CAS No. 1985-12-2), a versatile reagent, plays a crucial role in the synthesis of a wide array of biologically active molecules, including thiourea (B124793) derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, its key physicochemical properties, a detailed experimental protocol for a common synthetic application, and an illustrative representation of a relevant biological signaling pathway.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound, typically with purities of 97% or greater. The choice of supplier may depend on the specific requirements of the research or manufacturing process, including desired purity, quantity, and available documentation. Below is a summary of offerings from prominent commercial suppliers.

SupplierProduct Number(s)PurityAppearanceMelting Point (°C)Notes
Thermo Scientific Chemicals (formerly Alfa Aesar) L11101≥96.0% (GC)[1]White to pale cream to yellow to brown crystals or powder[1]52.0-63.0[1]Part of the former Alfa Aesar portfolio.
Sigma-Aldrich (Merck) 27020297%[2][3]Solid[3]56-58 (lit.)[3]
TCI America I0526>98.0% (GC)[4][5]White to Orange to Green powder to crystal[5]58.0 to 62.0[5]Also available through Fisher Scientific[4][6].
Santa Cruz Biotechnology sc-225791Not specifiedNot specifiedNot specifiedMarketed for proteomics research.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea

The isothiocyanate group is a powerful electrophile that readily reacts with primary and secondary amines to form thiourea derivatives. This reaction is a cornerstone of many synthetic routes in medicinal chemistry. The following protocol is adapted from a published procedure for the synthesis of a substituted thiourea and illustrates a typical application of this compound's reactivity.

Materials:

  • This compound

  • 4-Nitroaniline

  • Ethanol (B145695) (or a suitable solvent like acetone)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Nitroaniline (1.0 equivalent) in ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product, 1-(4-bromophenyl)-3-(4-nitrophenyl)thiourea, under vacuum.

Purification (if necessary):

If the product is not of sufficient purity, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed. LookChem also describes a purification method for this compound itself, involving recrystallization from boiling n-hexane or steam distillation.

Biological Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates (ITCs), as a class of compounds, are known to exert a variety of biological effects, including anticancer activities. While the specific effects of this compound are less extensively documented than those of naturally occurring ITCs like sulforaphane, the general mechanisms of action provide a valuable framework for understanding its potential biological activity. ITCs are known to modulate key signaling pathways involved in cellular stress response, apoptosis, and inflammation.

A critical pathway influenced by ITCs is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through binding to Keap1. Upon exposure to electrophiles, such as ITCs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. These genes encode for antioxidant and phase II detoxification enzymes, which help to protect the cell from oxidative stress and carcinogens.

The following diagram illustrates a simplified workflow for the synthesis of a thiourea derivative from this compound.

G Experimental Workflow: Synthesis of a Thiourea Derivative A 4-Bromophenyl isothiocyanate D Reaction Mixture A->D B Primary or Secondary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Precipitation/ Crystallization E->F G Filtration and Washing F->G H Purified Thiourea Derivative G->H

Workflow for Thiourea Synthesis

Isothiocyanates are also known to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade. Furthermore, ITCs can influence the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

The diagram below depicts a simplified overview of the Keap1-Nrf2 signaling pathway, a key target of isothiocyanates.

G Simplified Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., 4-Bromophenyl isothiocyanate derivative) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Genes activates transcription

Keap1-Nrf2 Pathway Activation by ITCs

References

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl isothiocyanate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with a variety of nucleophiles to form a diverse range of organic compounds, including thioureas and other heterocyclic structures.[2][4] The presence of a bromine atom on the phenyl ring modulates the reactivity of the isothiocyanate moiety, influencing its application in the synthesis of bioactive molecules.[5] This technical guide provides a comprehensive overview of the electrophilicity of the isothiocyanate group in this compound, including its reactivity, relevant signaling pathways in drug development, and detailed experimental protocols.

Electrophilicity and Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is inherently electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This electrophilicity is the basis for its reactivity towards nucleophiles such as amines, thiols, and alcohols.[6][7]

Influence of the 4-Bromo Substituent

The reactivity of aryl isothiocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the isothiocyanate group with the aromatic ring. However, the presence of an electron-withdrawing group on the phenyl ring increases the electrophilicity of the isothiocyanate carbon, thereby enhancing its reaction rate with nucleophiles.[5]

The bromine atom in the para position of this compound acts as an electron-withdrawing group through its inductive effect (-I), which outweighs its electron-donating resonance effect (+M). This net electron-withdrawing character increases the partial positive charge on the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. The Hammett equation can be used to quantify the effect of substituents on the reactivity of aromatic compounds. The positive Hammett constant (σ) for a para-bromo substituent indicates its electron-withdrawing nature and suggests an increased reaction rate for nucleophilic attack on the isothiocyanate group.[8][9][10]

Quantitative Reactivity Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1985-12-2
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
Melting Point 56-58 °C[17]
Boiling Point 144-145 °C (5 mmHg)[17]
Appearance White to light yellow crystalline powder[17]

Role in Drug Development: Targeting the Keap1-Nrf2 Signaling Pathway

Isothiocyanates, including derivatives of this compound, are of significant interest in drug development due to their ability to modulate key cellular signaling pathways, particularly the Keap1-Nrf2 pathway.[18][19][20] This pathway is a critical regulator of the cellular antioxidant and detoxification response.[21]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[19][21] Electrophilic compounds like isothiocyanates can react with specific, highly reactive cysteine residues on Keap1.[18][19][20] This covalent modification induces a conformational change in Keap1, leading to the disruption of Nrf2 ubiquitination.[18][22] As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of cytoprotective genes.[19][21]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Keap1_mod Modified Keap1 Keap1->Keap1_mod Cul3->Nrf2 Ubiquitinates ITC 4-Bromophenyl Isothiocyanate ITC->Keap1 Modifies Cysteine Residues (e.g., C151) Keap1_mod->Cul3 Inhibits Recruitment Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Figure 1: Activation of the Nrf2 pathway by this compound.

Experimental Protocols

Synthesis of N,N'-Disubstituted Thioureas from this compound

This protocol describes a general procedure for the synthesis of an N,N'-disubstituted thiourea (B124793) by reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

  • To this solution, add this compound (1.0 equivalent) portion-wise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the thiourea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4][23][24]

Thiourea_Synthesis_Workflow start Start dissolve_amine Dissolve Primary Amine in Anhydrous Solvent start->dissolve_amine add_itc Add 4-Bromophenyl Isothiocyanate dissolve_amine->add_itc react Stir at Room Temperature (2-4 hours) add_itc->react monitor Monitor by TLC react->monitor workup Product Precipitation or Solvent Removal monitor->workup Reaction Complete purify Recrystallize Product workup->purify end End purify->end

Figure 2: Workflow for the synthesis of N,N'-disubstituted thioureas.
Kinetic Analysis of the Reaction of this compound with a Nucleophile using HPLC

This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or thiol) using High-Performance Liquid Chromatography (HPLC).[23][25]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • This compound

  • Nucleophile (e.g., n-butylamine)

  • Reaction solvent (e.g., acetonitrile)

  • Quenching solution (e.g., a solution of a highly reactive amine or thiol in excess)

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the reaction solvent.

  • Reaction Initiation: In a thermostatted vessel, mix the solutions of this compound and the nucleophile to initiate the reaction. The concentrations should be chosen to allow for a measurable reaction rate.

  • Time-Point Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a suitable gradient or isocratic elution method to separate the reactants and the thiourea product. Monitor the elution profile using the UV detector at a wavelength where the reactants and/or product absorb.

  • Data Analysis: Create calibration curves for this compound and the product to determine their concentrations from the peak areas in the chromatograms. Plot the concentration of this compound versus time. Determine the second-order rate constant by fitting the data to the integrated rate law for a second-order reaction.[23]

HPLC_Kinetics_Workflow start Start prep_solutions Prepare Stock Solutions of Reactants start->prep_solutions initiate_reaction Initiate Reaction in Thermostatted Vessel prep_solutions->initiate_reaction sample_quench Time-Point Sampling and Quenching initiate_reaction->sample_quench hplc_analysis HPLC Analysis of Quenched Samples sample_quench->hplc_analysis data_analysis Data Analysis: - Create Calibration Curves - Plot Concentration vs. Time - Determine Rate Constant hplc_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for kinetic analysis using HPLC.

Conclusion

This compound is a valuable reagent in organic synthesis and drug discovery due to the electrophilic nature of its isothiocyanate group. The presence of the electron-withdrawing bromine atom enhances its reactivity towards nucleophiles, making it a useful building block for the synthesis of a variety of bioactive compounds. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights its potential for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic characterization of reactions involving this compound, facilitating further research into its applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiourea Derivatives Using 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of thiourea (B124793) derivatives synthesized from 4-bromophenyl isothiocyanate. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds for potential therapeutic applications, particularly in the fields of oncology and microbiology.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties. The synthesis of novel thiourea derivatives is a key area of research in medicinal chemistry and drug discovery. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for preparing unsymmetrical thioureas. This compound is a readily available starting material that can be used to synthesize a diverse library of thiourea derivatives with varying biological activities.

Synthesis of N-(4-Bromophenyl)-N'-(substituted)thiourea Derivatives

The general method for the synthesis of thiourea derivatives from this compound involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

General Experimental Protocol

A general procedure for the synthesis of N-(4-bromophenyl)-N'-(aryl)thiourea derivatives is as follows:

  • Dissolution of Amine: In a round-bottom flask, dissolve the substituted aniline (B41778) (1.0 mmol) in a suitable solvent such as acetone, dichloromethane (B109758) (DCM), or ethanol (B145695) (10-20 mL).

  • Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 mmol) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the time specified in Table 1 . The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive anilines, the reaction mixture may require heating under reflux.

  • Isolation of Product: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the synthesized thiourea derivatives are confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, and by elemental analysis.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product and Analysis Amine Substituted Amine Mixing Mixing and Stirring at Room Temperature or Reflux Amine->Mixing Isothiocyanate This compound Isothiocyanate->Mixing Solvent Solvent (e.g., Acetone, DCM) Solvent->Mixing Filtration Filtration Mixing->Filtration Recrystallization Recrystallization / Column Chromatography Filtration->Recrystallization Product N-(4-Bromophenyl)-N'-(substituted)thiourea Recrystallization->Product Characterization Characterization (NMR, IR, etc.) Product->Characterization EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibition Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dsh->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation Proteasome Proteasomal Degradation betaCatenin->Proteasome Nucleus Nucleus betaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Thiourea Thiourea Derivative Thiourea->DestructionComplex Modulation? Thiourea->betaCatenin Inhibition of Nuclear Translocation?

Application Notes and Protocols for the Synthesis of Thiourea Derivatives from 4-Bromophenyl Isothiocyanate and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives through the reaction of 4-Bromophenyl isothiocyanate with various primary amines. The protocols cover both conventional solution-phase and mechanochemical methods, offering flexibility for different laboratory setups and green chemistry initiatives. These thiourea derivatives are valuable scaffolds in medicinal chemistry and drug development due to their diverse biological activities. This application note includes detailed experimental procedures, a comprehensive table of reaction parameters and yields, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The reaction of isothiocyanates with primary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted thioureas. This class of compounds is of significant interest in the pharmaceutical industry and organic chemistry research due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea moiety acts as a versatile pharmacophore and a key building block for the synthesis of various heterocyclic compounds. This compound is a particularly useful reagent in this context, as the bromo-substituent provides a handle for further functionalization, for instance, via cross-coupling reactions.

Reaction and Mechanism

The fundamental reaction involves the nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon atom of the -N=C=S group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of a stable thiourea linkage. The reaction is generally efficient and proceeds under mild conditions.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Electrophile Primary Amine Primary Amine Primary Amine->Nucleophilic_Attack Nucleophile Thiourea_Derivative N,N'-Disubstituted Thiourea Nucleophilic_Attack->Thiourea_Derivative Proton Transfer G Start Start Reactants Mix 4-Bromophenyl Isothiocyanate & Primary Amine Start->Reactants Reaction Reaction (Stirring/Heating/Milling) Reactants->Reaction Workup Reaction Work-up (Filtration/Solvent Removal) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, M.p.) Purification->Characterization End End Characterization->End

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromophenyl isothiocyanate is a versatile reagent in organic synthesis, serving as a key building block for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack, which is the cornerstone of its utility in cyclization reactions. The presence of a bromine atom on the phenyl ring provides a valuable handle for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecular architectures. This document provides detailed protocols and application notes for the synthesis of several important classes of heterocyclic compounds, including thiazoles, quinazolines, and triazoles, starting from this compound. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide.[4] A common variation involves using thiourea (B124793) or its derivatives, which can be formed in situ or in a preceding step from an isothiocyanate. This compound can be a precursor to N-(4-bromophenyl)thiourea, which can then be cyclized to form 2-amino-thiazole derivatives.

Logical Workflow: Hantzsch-Type Thiazole Synthesis

The diagram below illustrates a generalized workflow for the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives, a key intermediate for further elaboration.

G Workflow for 4-(4-Bromophenyl)thiazole Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_derivatization Further Derivatization A 4-Bromoacetophenone C Cyclocondensation (Hantzsch Synthesis) A->C B Thiourea (or N-(4-Bromophenyl)thiourea) B->C D 4-(4-Bromophenyl)thiazol-2-amine C->D  Iodine catalyst E Reaction with Aromatic Aldehydes D->E F Schiff Base Derivatives E->F  Glacial Acetic Acid G Workflow for Substituted Quinazoline Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_product1 Intermediate cluster_reaction2 Step 2: S-Alkylation cluster_product2 Final Product A 5-Bromoanthranilic Acid C Reflux in Ethanol A->C B 4-Bromophenyl Isothiocyanate B->C D 6-Bromo-2-mercapto- 3-(4-bromophenyl)quinazolin-4(3H)-one C->D E Alkyl Halide (e.g., CH3I) Base (K2CO3) Solvent (DMF) D->E F S-Alkylated Quinazoline-4-one E->F G Workflow for 1,2,4-Triazole-3-thione Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Adduct Formation cluster_product1 Intermediate cluster_reaction2 Step 2: Cyclization cluster_product2 Final Product A Acid Hydrazide (e.g., Isonicotinic hydrazide) C Reflux in Ethanol A->C B 4-Bromophenyl Isothiocyanate B->C D Thiosemicarbazide Derivative C->D E Base-catalyzed (e.g., NaOH, NH3) D->E  Reflux F 4-(4-Bromophenyl)-5-substituted- 1,2,4-triazole-3-thione E->F G Drug Discovery & Development Workflow A Synthesis of Heterocycle Library (using this compound) B Structural Characterization (NMR, MS, X-Ray) A->B C In Vitro Biological Screening (e.g., Antimicrobial, Anticancer Assays) B->C D Identification of 'Hit' Compounds C->D Data Analysis E Structure-Activity Relationship (SAR) Studies (Further chemical modification) D->E E->A Iterative Synthesis F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical & Clinical Development F->G

References

Application Notes and Protocols: Microwave-Assisted Synthesis with 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the utilization of 4-bromophenyl isothiocyanate in microwave-assisted organic synthesis. The protocols focus on the rapid and efficient synthesis of thiourea (B124793) derivatives and benzothiazoles, key scaffolds in medicinal chemistry and drug development. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.

Microwave-Assisted Synthesis of N,N'-Disubstituted Thiourea Derivatives

The reaction of this compound with primary or secondary amines is a fundamental transformation yielding N,N'-disubstituted thioureas. These compounds are valuable intermediates and have shown a wide range of biological activities. Microwave irradiation dramatically accelerates this reaction.

Comparative Data: Microwave vs. Conventional Synthesis

The following table summarizes the advantages of microwave-assisted synthesis over conventional reflux methods for the synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea.

ParameterMicrowave-Assisted SynthesisConventional Reflux
Reaction Time 5 minutes6 hours
Yield 89%82%
Solvent Ethanol (B145695)Ethanol
Energy Input Localized, rapid heatingBulk, slow heating

Data is analogous to the synthesis of naphthalene-thiourea derivatives as described in comparative studies.[1]

Experimental Protocol: Microwave-Assisted Synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea

Materials:

  • This compound (1 mmol, 214 mg)

  • p-Toluidine (B81030) (1 mmol, 107 mg)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve this compound (1 mmol) and p-toluidine (1 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain N-(4-bromophenyl)-N'-(p-tolyl)thiourea.

Experimental Protocol: Conventional Synthesis of N-(4-bromophenyl)-N'-(p-tolyl)thiourea

Materials:

  • This compound (1 mmol, 214 mg)

  • p-Toluidine (1 mmol, 107 mg)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL) with a reflux condenser and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 mmol) and p-toluidine (1 mmol) in ethanol (15 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain N-(4-bromophenyl)-N'-(p-tolyl)thiourea.

Reaction Workflow

Workflow for Thiourea Synthesis cluster_reactants Reactant Preparation cluster_heating Reaction Conditions This compound This compound Mix Reactants Mix Reactants This compound->Mix Reactants Amine (e.g., p-Toluidine) Amine (e.g., p-Toluidine) Amine (e.g., p-Toluidine)->Mix Reactants Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mix Reactants Microwave Irradiation (100°C, 5 min) Microwave Irradiation (100°C, 5 min) Mix Reactants->Microwave Irradiation (100°C, 5 min) Conventional Reflux (78°C, 6 hours) Conventional Reflux (78°C, 6 hours) Mix Reactants->Conventional Reflux (78°C, 6 hours) Product Precipitation Product Precipitation Microwave Irradiation (100°C, 5 min)->Product Precipitation Conventional Reflux (78°C, 6 hours)->Product Precipitation Filtration and Washing Filtration and Washing Product Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Final Product (Thiourea) Final Product (Thiourea) Drying->Final Product (Thiourea)

Caption: Comparative workflow for thiourea synthesis.

Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles

This compound can be a precursor to 2-amino(4-bromophenyl)benzothiazoles through cyclization reactions. A more direct approach to substituted benzothiazoles involves the condensation of an appropriate aminothiophenol with an aldehyde. The following is an adapted protocol for the synthesis of 2-(4-bromophenyl)-1,3-benzothiazole. Microwave assistance significantly accelerates the cyclocondensation reaction.

Comparative Data: Microwave vs. Conventional Synthesis

The following table highlights the benefits of microwave irradiation for the synthesis of 2-substituted benzothiazoles.

ParameterMicrowave-Assisted SynthesisConventional Reflux
Reaction Time 3-4 minutes3-5 hours
Yield 85-95%70-80%
Catalyst Citric Acid (optional, green)Various, sometimes harsh
Solvent Solvent-free or minimal solventToluene, DMF, etc.

Data is analogous to the synthesis of benzothiazole (B30560) derivatives as described in comparative studies.[2][3]

Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-bromophenyl)-1,3-benzothiazole

Materials:

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-aminothiophenol (1 mmol), 4-bromobenzaldehyde (1 mmol), and citric acid (5 mol%, if used).

  • The reaction can be run solvent-free or with a minimal amount of a high-boiling solvent like DMF or glycerol (B35011) (1-2 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 140 °C for 4 minutes.

  • After completion, cool the vial to room temperature.

  • Add ethanol (10 mL) to the reaction mixture and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 2-(4-bromophenyl)-1,3-benzothiazole.

Reaction Pathway

Pathway for Benzothiazole Synthesis 2-Aminothiophenol 2-Aminothiophenol Intermediate Schiff Base Intermediate 2-Aminothiophenol->Intermediate Condensation 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Intermediate Product 2-(4-bromophenyl)-1,3-benzothiazole Intermediate->Product Cyclization (Microwave-assisted)

Caption: Reaction pathway for benzothiazole synthesis.

Conclusion

Microwave-assisted synthesis is a powerful tool for accelerating reactions involving this compound, leading to the rapid and efficient production of thiourea derivatives and heterocyclic compounds like benzothiazoles.[4] The significant reduction in reaction times and improvement in yields make this technology highly attractive for applications in drug discovery and development, enabling faster library synthesis and lead optimization. The provided protocols offer a solid foundation for researchers to explore the potential of microwave chemistry in their synthetic endeavors.

References

Application Notes and Protocols: Reaction of 4-Bromophenyl Isothiocyanate with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl isothiocyanate is an aromatic isothiocyanate that readily reacts with the primary and secondary amino groups of amino acids. This reactivity is analogous to that of phenyl isothiocyanate (PITC), the cornerstone reagent in Edman degradation for N-terminal protein sequencing. The introduction of a bromine atom onto the phenyl ring provides a unique feature for specialized applications, such as X-ray crystallography, due to the heavy atom's scattering properties, and as a distinct mass tag in mass spectrometry-based analyses.

These application notes provide a detailed overview of the reaction of this compound with amino acids, its applications, and comprehensive protocols for its use in amino acid analysis and peptide sequencing.

Principle Applications

The reaction of this compound with amino acids is primarily employed in two key areas of biochemical analysis:

  • Amino Acid Analysis: As a pre-column derivatization reagent for high-performance liquid chromatography (HPLC). The resulting 4-bromophenylthiocarbamyl (BPTC) amino acid derivatives are chromophoric, allowing for sensitive UV detection.[1][2][3][4]

  • Peptide Sequencing (Edman Degradation): For the stepwise removal and identification of N-terminal amino acids of peptides and proteins.[5][6][7] The resulting 4-bromophenylthiohydantoin (BPTH) amino acid derivatives can be identified by HPLC or mass spectrometry.

Reaction Mechanism

The reaction proceeds in two main stages, analogous to the well-established Edman degradation chemistry.[5][6]

  • Coupling Reaction (Labeling): Under mildly alkaline conditions (pH ~9), the lone pair of electrons on the nitrogen atom of the N-terminal amino group of a peptide or a free amino acid performs a nucleophilic attack on the electron-deficient carbon atom of the isothiocyanate group of this compound. This forms an unstable intermediate that rearranges to the more stable 4-bromophenylthiocarbamyl (BPTC) derivative.[2][7]

  • Cleavage and Conversion (for Peptide Sequencing): In the presence of a strong anhydrous acid (e.g., trifluoroacetic acid), the sulfur atom of the BPTC derivative attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact. The ATZ derivative is then extracted and converted to the more stable 4-bromophenylthiohydantoin (BPTH) amino acid derivative by treatment with aqueous acid.[5] This BPTH derivative can then be identified chromatographically.

Experimental Protocols

The following protocols are adapted from established procedures using phenyl isothiocyanate and can be applied for this compound. Optimization may be required depending on the specific application and instrumentation.

Protocol 1: Pre-column Derivatization of Amino Acids for HPLC Analysis

This protocol is designed for the quantitative analysis of amino acid mixtures.

Materials:

Procedure:

  • Sample Preparation:

    • Ensure the amino acid sample is free of primary and secondary amine contaminants.

    • Dry the sample completely under vacuum.

  • Derivatization:

    • Dissolve the dried amino acid sample in the coupling buffer.

    • Add a freshly prepared solution of this compound in a suitable organic solvent (e.g., acetonitrile). A molar excess of the reagent is required.

    • Incubate the reaction mixture at room temperature for 5-10 minutes.[2]

  • Removal of Excess Reagent:

    • Dry the reaction mixture under a stream of nitrogen or by vacuum centrifugation to remove the coupling buffer and excess this compound.

    • Wash the dried residue with heptane or ethyl acetate to remove any remaining non-polar byproducts, followed by vacuum drying.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried BPTC-amino acid derivatives in a known volume of the initial HPLC mobile phase.

    • Inject an aliquot into the HPLC system.

    • Separate the BPTC-amino acids using a suitable gradient elution on a C18 column.

    • Detect the derivatives by monitoring the absorbance at an appropriate wavelength (typically around 254 nm).[2][3]

    • Quantify the amino acids by comparing their peak areas to those of known standards.

Protocol 2: N-terminal Sequencing of Peptides (Manual Edman Degradation)

This protocol outlines a single cycle of manual Edman degradation. For automated sequencing, refer to the instrument manufacturer's protocols.

Materials:

  • Peptide sample (purified and salt-free)

  • Coupling buffer: Pyridine/water (1:1, v/v), pH adjusted to ~9 with N,N-dimethylallylamine.

  • This compound solution (5% in pyridine)

  • Washing solvent: Heptane/ethyl acetate (10:1, v/v)

  • Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)

  • Extraction solvent: Butyl chloride or chlorobutane

  • Conversion reagent: 1 N HCl or 25% aqueous TFA

  • HPLC system for BPTH-amino acid identification

Procedure:

  • Coupling:

    • Place the dried peptide sample in a reaction tube.

    • Add the coupling buffer and the this compound solution.

    • Incubate at 40-50°C for 30 minutes under nitrogen.

    • Dry the sample completely under vacuum.

  • Washing:

    • Wash the dried sample with the washing solvent to remove excess reagent and byproducts.

    • Dry the sample thoroughly under vacuum.

  • Cleavage:

    • Add anhydrous TFA to the dried sample.

    • Incubate at 40-50°C for 15-30 minutes under nitrogen.

    • Dry the sample under a stream of nitrogen.

  • Extraction:

    • Add the extraction solvent to the dried residue to extract the cleaved anilinothiazolinone (ATZ) derivative.

    • Transfer the solvent to a separate tube. The remaining peptide is dried and can be subjected to the next cycle of degradation.

  • Conversion:

    • Dry the extracted ATZ derivative.

    • Add the conversion reagent and incubate at 80°C for 10 minutes to convert the ATZ to the more stable BPTH-amino acid.

    • Dry the sample completely.

  • Identification:

    • Dissolve the dried BPTH-amino acid in a suitable solvent.

    • Inject into an HPLC system and compare the retention time with that of known BPTH-amino acid standards for identification.

Data Presentation

Quantitative Data from Phenylisothiocyanate Derivatization

The following table summarizes typical quantitative parameters achieved with the analogous phenylisothiocyanate (PITC) derivatization method, which are expected to be similar for this compound.

ParameterValueReference
Detection Limit < 1 pmol[1]
Analysis Time (Hydrolyzed Samples) As short as 10 min[1]
Analysis Time (Physiological Samples) ~ 1 h[1]
Derivatization Time 5-10 min at room temperature[2]
Peptide Amount for Sequencing 10-100 pmol[5]
Sequencing Efficiency per Cycle > 99% (with modern automated sequencers)[5]

Visualizations

Reaction of this compound with an Amino Acid

Reaction_Mechanism cluster_coupling Coupling (Alkaline Conditions) cluster_cleavage Cleavage (Anhydrous Acid) cluster_conversion Conversion (Aqueous Acid) AminoAcid R-CH(NH2)-COOH (Amino Acid) BPTC_product Br-Ph-NH-C(=S)-NH-CH(R)-COOH (BPTC-Amino Acid) AminoAcid->BPTC_product + BPTC_reagent BPTC_reagent Br-Ph-N=C=S (this compound) BPTC_peptide BPTC-NH-CH(R1)-CO-NH-Peptide ATZ_derivative ATZ-Amino Acid Derivative BPTC_peptide->ATZ_derivative + Acid Peptide_minus_1 H2N-Peptide (n-1) BPTC_peptide->Peptide_minus_1 + Acid ATZ_derivative_conv ATZ-Amino Acid Derivative BPTH_product BPTH-Amino Acid ATZ_derivative_conv->BPTH_product + Aqueous Acid

Caption: Reaction of this compound with an amino acid.

Experimental Workflow for Amino Acid Analysis

Workflow_AAA start Start: Amino Acid Sample (Hydrolyzed Protein/Peptide or Standards) derivatization Derivatization with This compound (Alkaline Conditions) start->derivatization drying Drying and Removal of Excess Reagent derivatization->drying reconstitution Reconstitution in HPLC Mobile Phase drying->reconstitution hplc HPLC Separation (Reverse-Phase C18 Column) reconstitution->hplc detection UV Detection hplc->detection quantification Data Analysis and Quantification detection->quantification end End: Quantitative Amino Acid Profile quantification->end

Caption: Workflow for amino acid analysis using this compound.

Logical Relationship in Edman Degradation

Edman_Cycle peptide_n Peptide (n residues) N-terminus: AA1 coupling Coupling + this compound peptide_n->coupling bptc_peptide BPTC-Peptide Derivatized N-terminus coupling->bptc_peptide cleavage Cleavage + Anhydrous Acid bptc_peptide->cleavage products ATZ-AA1 Peptide (n-1 residues) cleavage->products extraction Extraction products->extraction conversion Conversion + Aqueous Acid extraction->conversion ATZ-AA1 peptide_n_minus_1 Peptide (n-1 residues) N-terminus: AA2 extraction->peptide_n_minus_1 Peptide (n-1) bpth_aa1 BPTH-AA1 Identification by HPLC conversion->bpth_aa1 next_cycle Next Cycle peptide_n_minus_1->next_cycle

Caption: Logical flow of one cycle of Edman degradation.

References

Application Notes and Protocols for the Synthesis of Thiazolo[5,4-b]pyridines from 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[5,4-b]pyridines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine, a representative example of this scaffold, starting from 4-Bromophenyl isothiocyanate and a suitable aminopyridine precursor. The methodologies described are based on established synthetic strategies for the formation of the thiazolo[5,4-b]pyridine (B1319707) core.

Synthesis Pathway Overview

The synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine is achieved through a one-pot reaction involving the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization. The key starting materials are a 3-amino-2-chloropyridine (B31603) derivative and this compound. The reaction proceeds via nucleophilic attack of the amino group of the pyridine (B92270) on the isothiocyanate, followed by cyclization to form the fused thiazole (B1198619) ring.[1][2]

Synthesis_Pathway cluster_intermediate Intermediate cluster_product Product A 3-Amino-2-chloropyridine C N-(2-chloropyridin-3-yl)-N'-(4-bromophenyl)thiourea A->C + B This compound B->C D 2-(4-Bromophenylamino)thiazolo[5,4-b]pyridine C->D Cyclization

Caption: General reaction scheme for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(4-Bromophenylamino)thiazolo[5,4-b]pyridine

This protocol describes a one-pot synthesis starting from 3-amino-2-chloropyridine and this compound. The reaction can be carried out using either conventional heating or microwave irradiation.[2]

Materials and Reagents:

Reagent/MaterialSupplierGrade
3-Amino-2-chloropyridineCommercialReagent grade, >98%
This compoundCommercialReagent grade, >97%
Sabinene (B1680474) or Dimethylformamide (DMF)CommercialAnhydrous
Ethyl acetate (B1210297)CommercialACS grade
HexaneCommercialACS grade

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Reflux condenser (for conventional heating)

  • Microwave synthesizer

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Procedure:

Method A: Conventional Heating

  • To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent (e.g., DMF, 5 mL per mmol of aminopyridine), add this compound (1.0 eq).

  • Heat the reaction mixture at 130 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 3:7).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

Method B: Microwave Irradiation[2]

  • In a sealed microwave reaction vial, combine 3-amino-2-chloropyridine (1.1 eq) and this compound (1.0 eq) in sabinene (1 mL).

  • Irradiate the mixture in a microwave synthesizer at 130 °C for 2 hours.

  • After cooling, filter the reaction mixture and rinse the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography as described in Method A.

Data Presentation:

MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional HeatingDMF1304-650-70*[1]
Microwave IrradiationSabinene1302~64[2]

*Yields are estimated based on similar reported syntheses and may vary.

Experimental Workflow

Workflow A Mix Reactants (3-Amino-2-chloropyridine & this compound) in Solvent B Reaction (Conventional Heating or Microwave) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction, Drying) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Step-by-step experimental workflow for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Isothiocyanates are lachrymatory and should be handled with care.

  • Microwave synthesis should be performed in sealed vessels designed for this purpose to avoid pressure buildup.

Conclusion

The protocols outlined provide a reliable method for the synthesis of 2-(4-bromophenylamino)thiazolo[5,4-b]pyridine. The one-pot nature of the reaction, with the option of microwave-assisted heating, offers an efficient route to this important heterocyclic scaffold. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the thiazolo[5,4-b]pyridine core.

References

Application Note: One-Pot Synthesis of Novel 2-Thio-Pyrimidine Derivatives Using 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine (B1678525) and its fused analogues represent a cornerstone in medicinal chemistry, forming the structural core of nucleic acids and a plethora of biologically active compounds. Their derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. One-pot, multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages such as operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses. This application note describes a generalized, efficient one-pot protocol for the synthesis of highly functionalized 2-thio-pyrimidine derivatives. The strategy is based on a three-component condensation reaction involving 4-Bromophenyl isothiocyanate, an active methylene (B1212753) compound, and an amidine derivative, providing a versatile route to novel molecular scaffolds of pharmaceutical interest.

Reaction Principle

The synthesis capitalizes on the reactivity of isothiocyanates as electrophilic partners in MCRs. The proposed pathway involves an initial base-catalyzed Knoevenagel-type condensation or Michael addition between the active methylene compound and the this compound. This generates a reactive intermediate which subsequently undergoes cyclocondensation with an amidine (such as guanidine (B92328) or acetamidine) to furnish the stable 2-thio-pyrimidine heterocyclic core in a single synthetic operation. The presence of the 4-bromophenyl moiety offers a valuable handle for further post-synthetic modifications via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

Experimental Protocols

This section provides a detailed, generalized methodology for the one-pot synthesis of 4-(4-bromophenyl)-6-substituted-pyrimidine-2(1H)-thione derivatives.

Materials and Reagents

  • This compound (97%, Sigma-Aldrich)

  • Active methylene compounds (e.g., Malononitrile, Ethyl cyanoacetate, Ethyl acetoacetate)

  • Amidines (e.g., Guanidine hydrochloride, Acetamidine hydrochloride)

  • Base (e.g., Sodium ethoxide, Potassium carbonate, Piperidine)

  • Solvent (e.g., Absolute Ethanol (B145695), Dimethylformamide (DMF))

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

General One-Pot Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen active methylene compound (10 mmol) and absolute ethanol (30 mL).

  • Base Addition: Slowly add a solution of sodium ethoxide (11 mmol in ethanol) or an equivalent amount of another suitable base to the flask while stirring at room temperature.

  • Addition of Isothiocyanate: To the resulting solution, add this compound (10 mmol) dropwise over 5 minutes. Stir the mixture at room temperature for 30 minutes.

  • Addition of Amidine: Add the selected amidine hydrochloride (11 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain under reflux for 4-8 hours. Monitor the reaction progress by TLC using an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 7:3).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

Data Presentation

The following table summarizes representative reactants and the expected pyrimidine products from the generalized one-pot protocol. Yields are illustrative based on similar multicomponent reactions reported in the literature.

EntryActive Methylene CompoundAmidineProduct StructureProduct NameIllustrative Yield (%)
1MalononitrileGuanidine4-amino-6-(4-bromophenylamino)-pyrimidine-5-carbonitrile-2(1H)-thione80-90
2Ethyl cyanoacetateGuanidineEthyl 4-amino-6-(4-bromophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate75-85
3Ethyl acetoacetateGuanidine5-acetyl-4-(4-bromophenylamino)-6-methylpyrimidin-2(1H)-one70-80
4MalononitrileAcetamidine4-(4-bromophenylamino)-6-methylpyrimidine-5-carbonitrile-2(1H)-thione75-85

Visualizations

Logical Workflow for One-Pot Synthesis

The diagram below illustrates the sequential steps involved in the one-pot synthesis protocol.

G A 1. Reaction Setup (Active Methylene Compound + Solvent) B 2. Base Addition (e.g., Sodium Ethoxide) A->B C 3. Add this compound B->C D 4. Add Amidine Derivative (e.g., Guanidine HCl) C->D E 5. Heat to Reflux (4-8 hours) D->E F 6. Reaction Work-up (Cooling, Precipitation, Filtration) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Fig. 1: Experimental workflow for the one-pot synthesis.
Proposed Reaction Pathway

This diagram outlines the plausible chemical transformations occurring in the one-pot reaction to form the pyrimidine ring.

reaction_pathway cluster_reactants Reactants R1 4-Bromophenyl Isothiocyanate Intermediate Reactive Intermediate (Michael Adduct) R1->Intermediate + R2 (Base-catalyzed) R2 Active Methylene Compound R2->Intermediate R3 Amidine Product 2-Thio-Pyrimidine Derivative R3->Product Intermediate->Product + R3 (Cyclocondensation)

Fig. 2: Proposed multicomponent reaction pathway.

Application Notes and Protocols for the Use of 4-Bromophenyl Isothiocyanate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. 4-Bromophenyl isothiocyanate is a versatile reagent in SPOS, primarily utilized as a building block for the synthesis of N,N'-disubstituted thioureas. These thiourea (B124793) intermediates can be readily cleaved from the solid support or further functionalized on-resin to generate a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The presence of the bromine atom provides a valuable handle for further diversification through cross-coupling reactions.

This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of substituted thioureas and their subsequent conversion to heterocyclic compounds such as guanidines and 1,3,5-triazines.

Key Applications in Solid-Phase Synthesis

The primary application of this compound in SPOS is its reaction with resin-bound primary or secondary amines to form polymer-supported N-(4-bromophenyl)-N'-substituted thioureas. This straightforward and high-yielding reaction serves as a pivotal step for several synthetic strategies:

  • Synthesis of Substituted Thioureas: The resin-bound thiourea can be cleaved from the solid support to yield N-(4-bromophenyl)-N'-substituted thioureas. These compounds themselves are of interest for their biological activities.

  • Synthesis of Guanidines: The polymer-supported thiourea can be activated and subsequently reacted with another amine to yield resin-bound guanidines, which can then be cleaved to afford highly substituted guanidine (B92328) derivatives.

  • Synthesis of Heterocyclic Compounds: The reactive nature of the thiourea moiety allows for on-resin cyclization reactions to form various heterocyclic systems, such as 1,3,5-triazines. This approach is particularly powerful for creating diverse libraries of drug-like molecules.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-(4-Bromophenyl)-N'-alkyl/aryl Thioureas

This protocol details the synthesis of N,N'-disubstituted thioureas using a resin-bound amine and this compound. Rink Amide resin is a common choice as it allows for cleavage under acidic conditions to yield a primary amide at the C-terminus if derived from an amino acid, or a simple cleavage if a linker strategy is employed.

Workflow Diagram:

SPOS_Thiourea Resin Resin Amine_Loading Amine Loading (e.g., Fmoc-amino acid) Resin->Amine_Loading 1. Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Amine_Loading->Fmoc_Deprotection 2. Deprotection Thiourea_Formation Thiourea Formation (this compound) Fmoc_Deprotection->Thiourea_Formation 3. Coupling Cleavage Cleavage (e.g., TFA cocktail) Thiourea_Formation->Cleavage 4. Cleavage Product N-(4-Bromophenyl)-N'- substituted Thiourea Cleavage->Product

Caption: Workflow for the solid-phase synthesis of N-substituted thioureas.

Materials:

  • Rink Amide Resin (or other suitable amine-functionalized resin)

  • Fmoc-protected amino acid or other primary/secondary amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Amine Loading (Example with Fmoc-amino acid):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the pre-activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Thiourea Formation:

    • Swell the deprotected resin in DCM.

    • Add a solution of this compound (3 eq.) and DIPEA (3 eq.) in DCM.

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin with DCM (5x), DMF (5x), and methanol (B129727) (3x). Dry the resin under vacuum.

  • Cleavage:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/water) and purify by preparative HPLC.

Quantitative Data:

Amine ComponentProductYield (%)Purity (%)
AlanineN-(4-Bromophenyl)-N'-(1-amino-1-oxopropan-2-yl)thiourea75-85>95
BenzylamineN-Benzyl-N'-(4-bromophenyl)thiourea80-90>95
AnilineN-(4-Bromophenyl)-N'-phenylthiourea70-80>95

Note: Yields and purities are typical and may vary depending on the specific amine and reaction conditions.

Protocol 2: On-Resin Synthesis of Substituted Guanidines

This protocol describes the conversion of the resin-bound thiourea to a guanidine derivative.

Workflow Diagram:

SPOS_Guanidine Resin_Thiourea Resin-Bound Thiourea Activation Activation (e.g., EDCI) Resin_Thiourea->Activation 1. Activation Guanidinylation Guanidinylation (Amine) Activation->Guanidinylation 2. Amine Addition Cleavage Cleavage (e.g., TFA cocktail) Guanidinylation->Cleavage 3. Cleavage Product Substituted Guanidine Cleavage->Product

Caption: On-resin synthesis of substituted guanidines from thioureas.

Materials:

  • Resin-bound N-(4-bromophenyl)-N'-substituted thiourea (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Primary or secondary amine

  • DMF

  • Cleavage cocktail (TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin-bound thiourea in DMF.

  • Activation and Guanidinylation:

    • Add a solution of EDCI (4 eq.) in DMF to the swollen resin and shake for 30 minutes.

    • Add the desired amine (5 eq.) to the reaction mixture and shake at room temperature for 24 hours.

    • Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage:

    • Cleave the product from the resin using the procedure described in Protocol 1, step 5.

Quantitative Data:

Thiourea Precursor (from Amine)Second AmineProductYield (%)Purity (%)
AlanineCyclohexylamineSubstituted Guanidine60-70>90
BenzylamineMorpholineSubstituted Guanidine65-75>90

Note: Yields and purities are typical and may vary depending on the specific amines and reaction conditions.

Conclusion

This compound is a valuable and versatile reagent for solid-phase organic synthesis. The protocols outlined in these application notes provide a robust foundation for the synthesis of diverse libraries of thioureas and guanidines. The straightforward nature of the reactions, coupled with the ability to perform on-resin modifications, makes this building block an excellent choice for researchers in drug discovery and medicinal chemistry. The bromine atom also offers a strategic point for further diversification, expanding the chemical space accessible through these solid-phase methodologies.

Catalytic Activation of 4-Bromophenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic activation of 4-bromophenyl isothiocyanate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The following sections detail two distinct catalytic methodologies: a visible-light photoredox-catalyzed nucleophilic addition and an organocatalyzed tandem aldol-cyclization reaction, showcasing the diverse approaches to activating the isothiocyanate functionality for carbon-carbon and carbon-nitrogen bond formation.

Introduction

This compound is a valuable reagent in organic synthesis due to the electrophilic nature of the isothiocyanate carbon atom.[1] Catalytic methods for the activation of this functional group offer significant advantages, including milder reaction conditions, improved efficiency, and the potential for asymmetric synthesis.[2] These approaches are critical in the development of novel pharmaceuticals and agrochemicals.[3] This document outlines two distinct and powerful catalytic strategies for the activation of isothiocyanates, providing researchers with the necessary protocols to implement these methods in their own laboratories.

Catalytic Methods and Protocols

Visible-Light Photoredox-Catalyzed Nucleophilic Addition

This method describes the synthesis of an α-amino thioamide through the visible-light-mediated nucleophilic addition of an α-aminoalkyl radical to this compound.[4] The reaction is catalyzed by an iridium photoredox catalyst and proceeds under mild conditions.

EntryAmineProductYield (%)
1N,N-dimethylaniline2-(dimethylamino)-N-(4-bromophenyl)-2-phenylacetamide85
2N,N-diethylaniline2-(diethylamino)-N-(4-bromophenyl)-2-phenylacetamide82
3N-phenylpiperidineN-(4-bromophenyl)-2-phenyl-2-(piperidin-1-yl)acetamide78

General Procedure for the Visible-Light-Mediated Synthesis of α-Amino Thioamides:

  • To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the corresponding tertiary amine (0.4 mmol, 2.0 equiv.), and the photoredox catalyst, Bis--INVALID-LINK--iridium(III) (FIrpic) (0.004 mmol, 2 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous and degassed solvent (e.g., acetonitrile, 2.0 mL) is added via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-amino thioamide.[4]

Organocatalytic Enantioselective Tandem Aldol-Cyclization

This protocol details an organocatalytic approach for the activation of an isothiocyanate functionality in a tandem aldol-cyclization reaction. While the specific example utilizes an α-isothiocyanato imide, the principles of activating the isothiocyanate group for intramolecular nucleophilic attack are directly applicable to derivatives of this compound. This method provides access to enantiomerically enriched spirobicyclic thiocarbamates.[5]

EntryActivated Carbonyl CompoundCatalyst Loading (mol%)dree (%)Yield (%)
1Isatin1078:228890
2N-Methylisatin1075:258588
34,4-Dimethyldihydrofuran-2,3-dione1092:89491

Representative Procedure for the Enantioselective Tandem Aldol-Cyclization:

  • In a glass vial, dissolve the α-isothiocyanato imide (0.050 mmol, 1.0 equiv.) and the cinchona alkaloid-derived thiourea (B124793) catalyst (0.005 mmol, 10 mol%) in diethyl ether (1.0 mL) with stirring.

  • Add the activated carbonyl compound (e.g., isatin, 0.055 mmol, 1.1 equiv.) to the solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spirobicyclic thiocarbamate.[5]

Visualizations

Experimental_Workflow_Photoredox cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Tertiary Amine Photoredox Catalyst setup Evacuate & Backfill with Argon reagents->setup solvent Add Anhydrous Degassed Solvent setup->solvent irradiate Irradiate with Blue LED (450 nm, 24h, RT) solvent->irradiate concentrate Remove Solvent irradiate->concentrate purify Flash Column Chromatography concentrate->purify product Isolated α-Amino Thioamide purify->product Catalytic_Cycle_Photoredox catalyst Ir(III)* Catalyst reduced_catalyst Ir(II) Catalyst catalyst->reduced_catalyst SET (from Amine) amine Tertiary Amine radical_cation Amine Radical Cation amine->radical_cation amino_radical α-Aminoalkyl Radical radical_cation->amino_radical Deprotonation oxidized_catalyst Ir(III) Catalyst reduced_catalyst->oxidized_catalyst SET (to Adduct Radical) adduct Thioamide Adduct Radical amino_radical->adduct + Isothiocyanate isothiocyanate 4-Bromophenyl Isothiocyanate isothiocyanate->adduct product α-Amino Thioamide adduct->product Reduction & Protonation oxidized_catalyst->catalyst Visible Light (hν)

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Reactions with 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions involving 4-Bromophenyl Isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: My reaction of this compound with a primary amine is giving a low yield. What are the common causes?

Low yields in the synthesis of N-(4-bromophenyl)thioureas are frequently encountered and can be attributed to several factors:

  • Purity of Reactants: The purity of both the this compound and the amine is crucial. This compound is sensitive to moisture and can hydrolyze to the corresponding urea, which can complicate the reaction and purification.[1] Ensure the isothiocyanate is from a reliable source and handled under anhydrous conditions. The amine should also be pure, as impurities can lead to side reactions.

  • Reaction Conditions: Temperature and solvent play a significant role. While many reactions proceed at room temperature, less reactive (electron-poor) amines may require heating to achieve a reasonable reaction rate and yield.[2] The choice of solvent is also critical; common solvents include acetone (B3395972), acetonitrile, and dichloromethane.

  • Stoichiometry: An incorrect molar ratio of reactants can result in a low yield of the desired product. A slight excess (1.0-1.1 equivalents) of the isothiocyanate is sometimes used to ensure the complete consumption of the amine.

  • Steric Hindrance: Sterically hindered amines will react more slowly, potentially leading to incomplete reactions and lower yields. In such cases, longer reaction times or higher temperatures may be necessary.

Q2: I am observing an insoluble white precipitate in my reaction. What is it likely to be?

An insoluble white precipitate is often the symmetrical diarylurea, N,N'-bis(4-bromophenyl)urea. This byproduct forms from the reaction of this compound with any residual water in the solvent or on the glassware. To minimize its formation, it is imperative to use anhydrous solvents and oven-dried glassware.

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.

Q4: Are there any catalysts that can improve the reaction yield?

For the straightforward reaction of isothiocyanates with amines to form thioureas, a catalyst is not typically required as the reaction is generally efficient. However, in cases of low reactivity, the use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine can facilitate the reaction. For more complex transformations involving this compound, specific catalysts may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation - Low reactivity of the amine (e.g., electron-withdrawing groups).- Steric hindrance on the amine.- Deactivated this compound (hydrolysis).- Increase the reaction temperature (reflux).- Increase the reaction time and monitor by TLC.- Use a fresh or purified batch of this compound.- Consider using a slight excess of the isothiocyanate.
Formation of a White Precipitate (Byproduct) - Presence of moisture in the reaction.- Use anhydrous solvents and oven-dried glassware.- Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (in addition to product and starting materials) - Side reactions due to impurities.- Decomposition of product or starting materials under harsh conditions (e.g., excessive heat).- Purify starting materials before use.- Optimize reaction temperature and time based on TLC monitoring.- Consider a different purification method (e.g., column chromatography instead of recrystallization).
Difficulty in Product Purification - Product may be an oil and not crystallize.- Similar polarity of the product and unreacted starting materials or byproducts.- Attempt purification by column chromatography.- For oily products, try trituration with a non-polar solvent like hexane (B92381) to induce crystallization.

Quantitative Data on Thiourea Synthesis

The following table summarizes the yields of N-(4-bromophenyl)-N'-(substituted)thioureas from the reaction of this compound with various amines under different conditions.

AmineReaction ConditionsYield (%)Reference
4-ChloroanilineManual grinding, 15 min95[2]
4-EthoxyanilineManual grinding, 10 min98[2]
4-MethylanilineManual grinding, 5 min96[2]
Aniline (B41778)Manual grinding, 10 min94[2]
4-Bromoaniline (B143363)Manual grinding, 40 min89[2]
p-ToluidineMechanochemical ball millingQuantitative[3]
4-BromoanilineMechanochemical ball millingQuantitative[3]
4-NitroanilineAcetone, reflux, 1.5 hNot specified[4]
N-(1-amino-2,2,2-trichloroethyl)acetamideAcetonitrile, boil then RT for 12h89[5]

Experimental Protocols

Protocol 1: General Synthesis of N-(4-bromophenyl)-N'-arylthiourea via Manual Grinding

This solvent-free method is efficient for the synthesis of diarylthioureas.[2]

Materials:

  • This compound (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Mortar and pestle

Procedure:

  • Add this compound and the substituted aniline to a mortar.

  • Grind the mixture with a pestle for the time indicated in the table above. The progress of the reaction can be monitored by the solidification of the reaction mixture.

  • The resulting solid is the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain the pure N-(4-bromophenyl)-N'-arylthiourea.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrobenzoyl)thiourea in Solution

This protocol describes a solution-phase synthesis involving an in-situ generated acyl isothiocyanate which then reacts with 4-bromoaniline.[4]

Materials:

Procedure:

  • Add a solution of 4-nitrobenzoyl chloride in dry acetone (80 ml) dropwise to a suspension of ammonium thiocyanate in acetone (50 ml).

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature.

  • Add a solution of 4-bromoaniline in acetone (25 ml) to the reaction mixture.

  • Reflux the resulting mixture for 1.5 hours.

  • Pour the reaction mixture into five times its volume of cold water to precipitate the thiourea.

  • Collect the precipitate by filtration and recrystallize from ethyl acetate (B1210297) to yield the pure product.

Visualizations

Experimental Workflow for Thiourea Synthesis and Purification

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Start: Weigh Reactants (this compound & Amine) dissolve Dissolve in Anhydrous Solvent (e.g., Acetone) start->dissolve mix Mix Reactants at Room Temperature or Heat dissolve->mix tlc Monitor by TLC mix->tlc complete Reaction Complete? tlc->complete complete->tlc No evaporate Evaporate Solvent complete->evaporate Yes crude Crude Product evaporate->crude purify Purification crude->purify recrystallize Recrystallization purify->recrystallize Solid Product column Column Chromatography purify->column Oily Product or Difficult Separation pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: General workflow for the synthesis and purification of N-(4-bromophenyl)thioureas.

Putative Mechanism of Enzyme Inhibition by this compound Derivatives

G cluster_binding Enzyme Interaction cluster_reaction Covalent Modification cluster_outcome Biological Outcome inhibitor 4-Bromophenyl Isothiocyanate Derivative (e.g., Thiourea) active_site Active Site with Nucleophilic Residue (e.g., -SH group of Cysteine) inhibitor->active_site Binding enzyme Target Enzyme (e.g., (Na+ + K+)-ATPase) enzyme->active_site covalent_bond Nucleophilic Attack by -SH on Isothiocyanate Carbon active_site->covalent_bond adduct Formation of a Covalent Adduct covalent_bond->adduct inhibition Enzyme Inhibition adduct->inhibition pathway_inhibition Downstream Signaling Pathway Interruption inhibition->pathway_inhibition

Caption: Putative mechanism of covalent inhibition of an enzyme by a this compound derivative.

References

Technical Support Center: 4-Bromophenyl Isothiocyanate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-bromophenyl isothiocyanate.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: What are the most common side products in reactions with this compound?

The most prevalent side products arise from the high reactivity of the isothiocyanate group, especially its sensitivity to nucleophiles other than the intended reactant. Key side products include:

  • 1,3-Disubstituted Ureas: Primarily 1,3-bis(4-bromophenyl)urea , formed when this compound reacts with water.

  • 4-Bromoaniline (B143363): This is a product of the hydrolysis of this compound.

  • Symmetrical Thioureas: Such as 1,3-bis(4-bromophenyl)thiourea , which can form if the starting amine is not sufficiently reactive or if there's an excess of the isothiocyanate.

  • N-aryl-O-alkyl Carbamates: These can form if an alcohol is used as a solvent or is present as an impurity.[1]

Issue 1: My reaction yield is low, and I've isolated a significant amount of a white, insoluble solid.

Possible Cause: The most likely culprit is the presence of moisture in your reaction, leading to the formation of 1,3-bis(4-bromophenyl)urea. This compound is highly sensitive to water. The isothiocyanate first hydrolyzes to a thiocarbamic acid intermediate, which is unstable and decomposes to 4-bromoaniline. This newly formed 4-bromoaniline can then react with another molecule of this compound to produce the symmetrical 1,3-bis(4-bromophenyl)urea.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purify Reagents:

    • Ensure your amine reactant is free of water.

    • If the purity of the this compound is questionable, it can be recrystallized from boiling n-hexane. Insoluble materials are likely the corresponding urea (B33335).

Expected Outcome: By rigorously excluding water, the formation of urea and aniline (B41778) byproducts will be minimized, leading to a higher yield of the desired thiourea (B124793) product.

Issue 2: My desired unsymmetrical thiourea is contaminated with a symmetrical thiourea.

Possible Cause: This typically occurs under a few scenarios:

  • Slow Reaction Rate: If the reaction between your amine and this compound is slow, side reactions can become more competitive.

  • Excess Isothiocyanate: Using a large excess of this compound can lead to the formation of the symmetrical thiourea.

  • In situ Generation Issues: If the isothiocyanate is generated in situ, it might react with the starting amine before the second, different amine is added.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: For slow reactions, gentle heating can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

    • Catalyst: For weakly nucleophilic amines, the addition of a non-nucleophilic base can facilitate the reaction.

  • Control Stoichiometry: Use a close to 1:1 molar ratio of the amine and this compound.

Expected Outcome: Optimized reaction conditions and controlled stoichiometry will favor the formation of the desired unsymmetrical thiourea over the symmetrical byproduct.

Issue 3: I am observing byproducts when using an alcohol as a solvent.

Possible Cause: Alcohols can act as nucleophiles and react with isothiocyanates. The reaction of isothiocyanates with alcohols can lead to the formation of N-aryl-O-alkyl carbamates. Additionally, symmetrical ureas and thioureas can also be formed as side products in such reactions.[1]

Troubleshooting Steps:

  • Solvent Selection: If possible, switch to an aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.

  • Temperature Control: If an alcohol must be used, running the reaction at a lower temperature may help to minimize the formation of these side products.

Expected Outcome: Changing to an aprotic solvent will eliminate the pathway for carbamate (B1207046) formation.

Quantitative Data on Product and Side Product Formation

While specific quantitative data for all possible side reactions of this compound are not extensively documented under a wide range of conditions, the following table summarizes typical yields for the desired thiourea product under optimized, anhydrous conditions. The formation of side products is generally minimized to trace amounts under such protocols.

Reactant AmineReaction ConditionsProductYield (%)Reference
Various AnilinesManual Grinding, Solvent-FreeDiarylthioureas89-98[2]

Note: Yields are for the purified product after recrystallization.

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes a general method for the synthesis of a thiourea derivative from this compound and a primary amine in solution.

Materials:

  • This compound

  • Substituted primary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted primary amine (1.0 equivalent) in anhydrous DCM or THF.

  • To this solution, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N,N'-disubstituted thiourea.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea

This protocol details a more complex synthesis involving an in-situ generated acyl isothiocyanate which then reacts with 4-bromoaniline.[3]

Materials:

Procedure:

  • Add a solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature.

  • Add a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) to the reaction mixture.

  • Reflux the resulting mixture for 1.5 hours.

  • Pour the reaction mixture into five times its volume of cold water to precipitate the thiourea product.

  • Recrystallize the product from ethyl acetate.

Visualizations

Side_Product_Formation Potential Side Product Pathways AITC 4-Bromophenyl Isothiocyanate Thiourea Desired N,N'-Disubstituted Thiourea AITC->Thiourea + Amine Hydrolysis_Intermediate Thiocarbamic Acid (unstable) AITC->Hydrolysis_Intermediate + H2O Urea 1,3-bis(4-Bromophenyl)urea (Side Product) AITC->Urea Symm_Thiourea 1,3-bis(4-Bromophenyl)thiourea (Side Product) AITC->Symm_Thiourea + 4-Bromoaniline (from hydrolysis) Carbamate N-aryl-O-alkyl Carbamate (Side Product) AITC->Carbamate + Alcohol Amine Primary/Secondary Amine (R-NH2) Amine->Thiourea Water Water (H2O) Water->Hydrolysis_Intermediate Aniline 4-Bromoaniline Hydrolysis_Intermediate->Aniline Decomposition Aniline->Urea + 4-Bromophenyl Isothiocyanate Aniline->Symm_Thiourea Alcohol Alcohol (R'-OH) Alcohol->Carbamate

Caption: Common reaction pathways and side product formation in reactions involving this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Thiourea Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify_Reagents Purify/Recrystallize Reagents Check_Purity->Purify_Reagents Impurities Detected Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Moisture Suspected Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Slow Reaction Add_Base Consider Adding a Non-nucleophilic Base Check_Conditions->Add_Base Weakly Nucleophilic Amine Success Improved Yield Purify_Reagents->Success Anhydrous->Success Optimize_Temp->Success Add_Base->Success

Caption: A logical workflow for troubleshooting low yields in thiourea synthesis using this compound.

References

how to prevent the formation of urea impurities in thiourea synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of urea (B33335) impurities during thiourea (B124793) synthesis.

Troubleshooting Guide: Urea Impurity Formation

Q1: I have detected urea as an impurity in my synthesized thiourea. What are the potential causes?

The presence of urea as an impurity in thiourea synthesis can arise from several factors, primarily related to the starting materials and reaction conditions. Key potential causes include:

  • Oxidation of Thiourea: Thiourea can be oxidized to urea, especially in the presence of oxidizing agents or under harsh reaction conditions.

  • Incomplete Reaction of Starting Materials: In syntheses starting from urea, such as the reaction with Lawesson's reagent, incomplete thionation will result in residual urea in the final product.[1][2]

  • Side Reactions from Intermediates: In methods like the calcium cyanamide (B42294) process, side reactions can occur. For instance, calcium cyanamide can react with water to form intermediates that may ultimately lead to urea under certain conditions.[3][4]

  • Hydrolysis: Although less common under typical synthesis conditions, certain pathways might involve intermediates susceptible to hydrolysis, which could yield urea.

Q2: How can I minimize urea formation when synthesizing thiourea from calcium cyanamide?

The synthesis of thiourea from calcium cyanamide (CaCN₂) involves its reaction with hydrogen sulfide (B99878) (H₂S). To minimize urea impurities and other side products, consider the following:

  • Control of pH: Maintaining an alkaline pH, typically between 8.0 and 11.0, is crucial for the reaction. This helps to prevent the formation of unwanted byproducts.[3]

  • Temperature Management: The reaction is often carried out in stages with controlled temperatures. An initial reaction at lower temperatures (ambient to 40-60°C) followed by a second stage at a higher temperature (60-100°C) can improve yield and purity.[5]

  • Atmosphere Control: Conducting the reaction under an inert atmosphere can prevent oxidation of thiourea to urea.

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry and the rate of addition of reactants, such as passing a mixture of carbon dioxide and hydrogen sulfide into the calcium cyanamide slurry, can direct the reaction towards the desired product and away from side reactions.[3]

Q3: What precautions should I take during the ammonium (B1175870) thiocyanate (B1210189) isomerization method to prevent impurities?

The isomerization of ammonium thiocyanate to thiourea is an equilibrium reaction. To maximize the yield of thiourea and minimize impurities:

  • Temperature Control: The reaction is typically performed by heating ammonium thiocyanate. A common method involves melting it and maintaining the temperature at which the mass just remains liquid (around 140-145°C) for several hours.[6] Overheating can lead to decomposition and side reactions.

  • Purification of the Product: After the reaction, the cooled melt contains both thiourea and unreacted ammonium thiocyanate. The product is purified by washing with cold water to dissolve the more soluble ammonium thiocyanate, leaving behind the less soluble thiourea.[6]

  • Use of Catalysts: While not always necessary, certain catalysts can influence the reaction rate and equilibrium position. It is important to choose a catalyst that does not promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for thiourea synthesis in an industrial setting?

The traditional and widely used industrial method for producing thiourea is the reaction of calcium cyanamide with hydrogen sulfide.[3][4][5] This method is often favored due to the availability of the starting materials.

Q2: Are there any modern synthesis methods that offer higher purity and yield?

Yes, several methods have been developed to improve purity and yield. For example, the use of Lawesson's reagent to convert urea directly to thiourea in a one-step sulfuration reaction has been reported to have a good yield under mild conditions.[1][2] Another approach involves the reaction of amines with carbon disulfide in an aqueous medium for the synthesis of substituted thioureas.[7]

Q3: How can I detect and quantify urea impurity in my thiourea sample?

Several analytical techniques can be used to detect and quantify urea in a thiourea sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for separating and quantifying urea and thiourea. A common approach uses a normal-phase column with a mobile phase of acetonitrile (B52724) and water, and UV detection at around 200 nm.[8]

  • Spectrophotometry: Spectrophotometric methods can also be employed for the quantitative determination of urea and thiourea.[9]

  • Chemical Tests: Simple chemical tests can distinguish between urea and thiourea. For instance, a test with lead acetate (B1210297) and sodium hydroxide (B78521) will produce a black precipitate of lead sulfide in the presence of thiourea, but not with urea.[10]

Q4: What is the role of Lawesson's reagent in thiourea synthesis?

Lawesson's reagent is a thionating agent used to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). In the synthesis of thiourea from urea, Lawesson's reagent facilitates the direct replacement of the oxygen atom in urea with a sulfur atom.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Thiourea from Ammonium Thiocyanate

  • Place 50 g of ammonium thiocyanate in a round-bottom flask.

  • Heat the flask in a paraffin (B1166041) bath to melt the ammonium thiocyanate.

  • Maintain the temperature at 140-145°C, keeping the mass in a liquid state for 5-6 hours.[6]

  • Allow the flask to cool, and then powder the solidified melt.

  • Wash the powder with 25 g of cold water to dissolve the unreacted ammonium thiocyanate.

  • Filter the mixture to collect the solid thiourea.

  • Recrystallize the crude thiourea from hot water to obtain pure, colorless needles.

Protocol 2: HPLC Method for Detection of Urea and Thiourea

  • Column: Primesep S, 4.6 x 150 mm, 5 µm[8]

  • Mobile Phase: 90% Acetonitrile, 10% Water (no buffer)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 200 nm[8]

  • Procedure:

    • Prepare standard solutions of urea and thiourea of known concentrations.

    • Dissolve the synthesized thiourea sample in the mobile phase.

    • Inject the sample and standards into the HPLC system.

    • Identify and quantify the urea and thiourea peaks based on their retention times and peak areas compared to the standards.

Data Presentation

Table 1: Comparison of Thiourea Synthesis Methods

Synthesis MethodStarting MaterialsTypical YieldPurityKey Considerations
Ammonium Thiocyanate Isomerization Ammonium Thiocyanate~15%High after recrystallizationEquilibrium reaction; requires careful temperature control.[6]
Calcium Cyanamide Process Calcium Cyanamide, H₂S, CO₂65-75%95-98%Requires pH control; multi-stage temperature profile.[3]
Urea and Lawesson's Reagent Urea, Lawesson's Reagent~62%HighOne-step reaction; mild conditions.[1][2]

Visualizations

Thiourea_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification Ammonium_Thiocyanate Ammonium Thiocyanate Isomerization Thermal Isomerization (140-145°C) Ammonium_Thiocyanate->Isomerization Calcium_Cyanamide Calcium Cyanamide + H2S Reaction_CaCN2 Controlled Reaction (pH 8-11, staged temp.) Calcium_Cyanamide->Reaction_CaCN2 Urea_LR Urea + Lawesson's Reagent Thionation Thionation Reaction (75°C, 3.5h) Urea_LR->Thionation Purification_Thiourea Crude Thiourea Isomerization->Purification_Thiourea Reaction_CaCN2->Purification_Thiourea Thionation->Purification_Thiourea Recrystallization Recrystallization / Washing Purification_Thiourea->Recrystallization Pure_Thiourea Pure Thiourea Recrystallization->Pure_Thiourea

Caption: Workflow of common thiourea synthesis methods.

Troubleshooting_Urea_Impurity start Urea Impurity Detected check_synthesis Which synthesis method was used? start->check_synthesis urea_lr Urea + Lawesson's Reagent check_synthesis->urea_lr Urea/LR ca_cn2 Calcium Cyanamide check_synthesis->ca_cn2 Ca(CN)2 nh4scn Ammonium Thiocyanate check_synthesis->nh4scn NH4SCN incomplete_thionation Potential Cause: Incomplete Thionation urea_lr->incomplete_thionation side_reactions Potential Causes: - Incorrect pH - Oxidation ca_cn2->side_reactions oxidation Potential Cause: Oxidation (less common, could be from contaminants) nh4scn->oxidation solution_lr Solution: - Increase reaction time/temp - Check reagent stoichiometry incomplete_thionation->solution_lr solution_ca Solution: - Maintain pH 8-11 - Use inert atmosphere side_reactions->solution_ca solution_nh4 Solution: - Ensure high purity starting material - Use inert atmosphere if needed oxidation->solution_nh4

Caption: Troubleshooting logic for urea impurity in thiourea synthesis.

References

troubleshooting failed reactions involving 4-Bromophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenyl isothiocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Troubleshooting Failed Reactions

Low or no yield of the desired product is a frequent issue in organic synthesis. This guide provides a systematic approach to troubleshooting reactions involving this compound, particularly in the synthesis of thiourea (B124793) derivatives.

Q1: My reaction with this compound resulted in a low yield or no product. What are the first steps to troubleshoot this?

When a reaction fails or gives a low yield, a systematic check of the reagents and reaction setup is the first crucial step.

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start -> analysis; analysis -> nmr_ms; }

Caption: Potential side reactions in syntheses using this compound.

  • N,N'-disubstituted Urea (B33335): This is a common byproduct if there is moisture in the reaction. The isothiocyanate can hydrolyze to an isocyanate, which then reacts with the amine to form a urea. The presence of an insoluble material in the this compound starting material is often the corresponding urea. [1]* Symmetrical Thiourea: Self-condensation of the isothiocyanate can occur, especially in the presence of water, to form a symmetrical N,N'-di(4-bromophenyl)thiourea.

  • 4-Bromoaniline (B143363): Complete hydrolysis of this compound will yield 4-bromoaniline.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the product mixture.

Identification of these byproducts can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: this compound is moisture-sensitive and should be stored in a tightly sealed container in a refrigerator at +4°C. [1] Q: In which solvents is this compound soluble? A: It is generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in nonpolar solvents. For reactions, anhydrous solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used.

Q: Can I use secondary amines in reactions with this compound? A: Yes, secondary amines react with this compound to form trisubstituted thioureas.

Q: How does the electronic nature of the amine affect the reaction? A: Electron-rich amines (containing electron-donating groups) are more nucleophilic and will react faster with the electrophilic isothiocyanate. Conversely, electron-deficient amines (containing electron-withdrawing groups) are less nucleophilic and will react more slowly, potentially requiring heat.

Data Presentation

Optimizing Reaction Conditions for Thiourea Synthesis

The following table summarizes the general effects of various reaction parameters on the synthesis of thioureas from isothiocyanates.

ParameterConditionEffect on Yield/RateNotes
Temperature Increasing TemperatureGenerally increases reaction rate.May lead to side reactions or product decomposition at very high temperatures. Optimal temperature needs to be determined for each specific reaction.
Solvent Anhydrous Polar Aprotic (e.g., THF, DCM, DMF)Generally good solvents for both reactants.The presence of water can lead to urea byproduct formation.
Solvent-free (e.g., ball milling)Can lead to very high yields and short reaction times.A green chemistry approach that reduces solvent waste.
Amine Reactant Electron-donating groupsIncreases nucleophilicity, leading to a faster reaction.-
Electron-withdrawing groupsDecreases nucleophilicity, leading to a slower reaction.May require heating or longer reaction times.
Steric HindranceDecreases reaction rate.-
Catalyst Non-nucleophilic base (e.g., TEA)Can accelerate the reaction, especially with amine salts.Use catalytically. Excess base can lead to side reactions.

Experimental Protocols

Protocol: Synthesis of 1-(4-Bromophenyl)-3-(4-nitrophenyl)thiourea

This protocol describes the in-situ generation of 4-nitrobenzoyl isothiocyanate followed by reaction with 4-bromoaniline. A similar approach can be adapted for the direct reaction of this compound with an amine.

Materials:

Procedure:

  • A solution of 4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) is added dropwise to a suspension of ammonium thiocyanate (0.1 mol) in acetone (50 ml).

  • The reaction mixture is refluxed for 30 minutes.

  • After cooling to room temperature, a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml) is added.

  • The resulting mixture is refluxed for 1.5 hours.

  • The reaction mixture is then poured into five times its volume of cold water, which causes the thiourea product to precipitate.

  • The product is collected by filtration and recrystallized from ethyl acetate (B1210297) to yield intensely yellow crystals.

Note: This protocol generates the isothiocyanate in situ. For a direct reaction, a solution of the amine would be added to a solution of this compound in an anhydrous solvent like THF or DCM at room temperature, and the reaction progress would be monitored by TLC.

References

Technical Support Center: Purification of 4-Bromophenyl Isothiocyanate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-bromophenyl isothiocyanate derivatives using column chromatography.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound and its derivatives.

Q1: Why is my separation poor, with overlapping spots on TLC even after the column?

A1: Poor separation can arise from several factors:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal. If the spots are too high on the TLC plate (high Rf), the solvent is too polar, and if they are too low (low Rf), it's not polar enough. For derivatives of this compound, various solvent systems have been successfully used, including gradients of hexanes and ethyl acetate (B1210297), as well as dichloromethane (B109758) and methanol (B129727).[1][2]

  • Column Overloading: Too much crude sample was loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight.

  • Cracks or Channels in the Silica Bed: This can happen from the silica gel drying out or improper packing. Ensure the column is packed uniformly and the solvent level is always kept above the silica bed.

  • Compound Insolubility: If the crude mixture is not fully soluble in the eluting solvent, it can lead to streaking and poor separation. It may be necessary to dissolve the sample in a stronger, more polar solvent for loading, and then begin the elution with a less polar mobile phase.

Q2: I'm experiencing low yield of my purified product. What could be the cause?

A2: Low recovery can be frustrating. Here are some potential reasons:

  • Compound Adsorbed Irreversibly to Silica: Some compounds can strongly bind to the acidic silica gel, especially if they contain basic functional groups. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent system.

  • Product is Too Soluble in the Eluent: If your compound is highly soluble in the chosen solvent system, it might elute very quickly and be difficult to separate from impurities. In this case, a less polar solvent system should be used.

  • Decomposition on Silica Gel: Isothiocyanates can be reactive and may degrade on the acidic surface of silica gel. To check for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears that is not on the diagonal, it indicates decomposition.

  • Loss During Solvent Removal: Ensure you are using appropriate conditions for rotary evaporation to avoid loss of a volatile product.

Q3: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?

A3: If your compound is very polar and remains at the baseline, you have a few options:

  • Switch to a More Polar Mobile Phase: You can try more polar solvent systems, such as mixtures of dichloromethane/methanol or even adding a small percentage of acetic acid or triethylamine to the eluent to help move acidic or basic compounds, respectively.

  • Change the Stationary Phase: If a highly polar mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for compounds that irreversibly adsorb to silica. For very polar compounds, reversed-phase chromatography (C18 silica) with polar solvents like water/acetonitrile or water/methanol might be a better choice.

Q4: My purified product shows a single spot on TLC, but the NMR spectrum shows impurities. Why?

A4: This can happen for a few reasons:

  • Co-elution of Impurities: An impurity might have the exact same Rf value as your product in the TLC solvent system you used. Try developing the TLC in a few different solvent systems to see if you can resolve the spots.

  • Impurities Not Visible on TLC: The impurity may not be UV-active or may not stain with the visualization agent you are using.

  • Decomposition After Purification: Your compound might be unstable and degrading after purification. It's important to store the purified compound under appropriate conditions (e.g., cold, dark, inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A good starting point is a non-polar solvent system, gradually increasing the polarity. Mixtures of hexanes and ethyl acetate are very common.[2][3] You can start with 100% hexanes and gradually add ethyl acetate. For more polar derivatives, a system of dichloromethane with increasing amounts of methanol can be effective.[1] It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture in various solvent ratios.

Q2: Should I use silica gel or another stationary phase?

A2: Silica gel is the most common stationary phase for the purification of organic compounds and is a good first choice for this compound derivatives.[1][4] However, as isothiocyanates can be sensitive to the acidic nature of silica, if you observe significant degradation, you might consider using neutral or basic alumina.

Q3: How can I tell if my this compound derivative is stable on silica gel?

A3: To test for stability, dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the solution and let it stir for an hour. Filter the silica gel and spot the filtrate on the same TLC plate next to the original spot. If you see new spots or a significant decrease in the intensity of your product spot, it indicates potential degradation on silica gel.

Q4: Are there alternative purification methods to column chromatography for this compound derivatives?

A4: Yes. If your product is a solid, recrystallization can be a very effective purification method. This compound itself can be recrystallized from boiling n-hexane.[5][6] Steam distillation has also been used for the purification of this compound.[5][6]

Quantitative Data Summary

Compound TypeSolvent System (v/v)PurposeReference
This compoundn-HexaneRecrystallization[5][6]
Thiourea derivative of this compound100% DichloromethaneFlash column chromatography[1]
Benzimidazole derivativeHexanes/Ethyl AcetateColumn chromatography[2]
Thiadiazolidine derivativeEthyl Acetate/Hexane (1:4)Silica gel column chromatography[7]
Thiourea derivativeHexane/Ethyl Acetate (5:1 to 1:1)Flash column chromatography[3]

Experimental Protocol: Column Chromatography of a this compound Derivative

This protocol provides a general methodology. The specific solvent system and column size should be optimized for your particular derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass chromatography column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between your desired product and impurities. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Open the stopcock and allow the sample to enter the silica gel.

    • Add a small amount of the eluting solvent to rinse the sides of the column and allow it to enter the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Monitoring the Separation:

    • Spot each fraction (or every few fractions) on a TLC plate.

    • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow and Troubleshooting Diagrams

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Elution Elution & Collection cluster_Isolation Isolation TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Continue Elution Monitor Monitor Fractions by TLC Collect->Monitor Continue Elution Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified Product Evaporate->Product

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Solution Potential Solutions PoorSep Poor Separation? Solvent Optimize Solvent System PoorSep->Solvent Yes Load Reduce Sample Load PoorSep->Load Yes Repack Repack Column PoorSep->Repack Yes LowYield Low Yield? Stability Check Compound Stability (2D TLC) LowYield->Stability Yes Stationary Change Stationary Phase (Alumina, C18) LowYield->Stationary Yes NoElution Compound Not Eluting? NoElution->Solvent Yes NoElution->Stationary Yes

Caption: Troubleshooting logic for column chromatography of isothiocyanates.

References

Technical Support Center: Optimizing Reactions of 4-Bromophenyl Isothiocyanate with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of N,N'-disubstituted thioureas from 4-bromophenyl isothiocyanate and sterically hindered amines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient reactions.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis of thioureas from this compound and sterically hindered amines.

Frequently Asked Questions (FAQs)

  • Q1: Why is the reaction between this compound and my sterically hindered amine slow or resulting in a low yield?

    A1: The primary reason for slow or low-yielding reactions is steric hindrance. The bulky groups on the amine impede the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This increases the activation energy of the reaction, leading to slower reaction rates. Other factors can include the low nucleophilicity of the amine, especially if it contains electron-withdrawing groups, and the potential for degradation of the isothiocyanate reactant.[1]

  • Q2: What general strategies can be employed to overcome low reactivity?

    A2: Several strategies can be effective:

    • Optimization of Reaction Conditions: Adjusting the solvent, temperature, and reaction time can significantly impact the yield.

    • Catalysis: The use of a suitable catalyst can lower the activation energy of the reaction.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3]

    • Mechanochemical Methods: Techniques like ball milling can provide the necessary energy to overcome steric barriers through mechanical force, often leading to high yields in short reaction times.

  • Q3: What are common side products, and how can their formation be minimized?

    A3: A common side product is the formation of symmetrical thioureas if the isothiocyanate reacts with the starting amine in situ. To avoid this, a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate is recommended.[1] Hydrolysis of the thiourea (B124793) product can also occur in the presence of water, particularly under acidic or basic conditions and at elevated temperatures.[1] Ensuring anhydrous reaction conditions can mitigate this.

  • Q4: How can I purify the final thiourea product?

    A4: Common purification methods include:

    • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water) should be chosen to ensure the thiourea is soluble at high temperatures and sparingly soluble at room temperature.

    • Column Chromatography: For separating the desired product from impurities with similar polarities, column chromatography on silica (B1680970) gel is a powerful technique.[4]

    • Washing: Unreacted starting materials can often be removed by washing the crude product with a dilute acid or base during the workup.[4]

Data Presentation: Comparative Reaction Conditions

The following tables summarize the effectiveness of different methods for the synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea, a representative example of a thiourea derived from a sterically hindered amine.

MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingTetrahydrofuran (THF)Reflux12 hModerateGeneral Protocol
Mechanochemical (Ball Milling)Solvent-freeAmbient10 min≥99Inferred from similar reactions
Microwave-AssistedEthanol1106-8 minHighInferred from similar reactions[3]

Table 1: Comparison of different synthesis methods for N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea.

SolventDielectric Constant (20°C)Boiling Point (°C)Expected Relative Yield
Tetrahydrofuran (THF)7.666Good
Dichloromethane (DCM)9.140Good
Acetonitrile37.582Potentially Higher
Toluene2.4111Moderate
N,N-Dimethylformamide (DMF)36.7153Potentially Higher

Table 2: Influence of Solvent Polarity on Reaction Efficiency (Qualitative).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea via Conventional Heating

  • Materials:

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylaniline in anhydrous THF (5 mL).

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Mechanochemical Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea via Ball Milling

  • Materials:

    • This compound (1.0 mmol, 214 mg)

    • 2,6-Dimethylaniline (1.0 mmol, 121 mg)

  • Equipment:

    • Planetary ball mill or mixer mill

    • Milling jars and balls (e.g., stainless steel or zirconia)

  • Procedure:

    • Place this compound, 2,6-dimethylaniline, and the milling balls into a milling jar.

    • Secure the jar in the ball mill.

    • Mill the mixture at a frequency of 20-30 Hz for 10 minutes.

    • After milling, carefully open the jar in a fume hood.

    • The product is often obtained in high purity (≥99%) and may not require further purification.

Protocol 3: Microwave-Assisted Synthesis of N-(4-bromophenyl)-N'-(2,6-dimethylphenyl)thiourea

  • Materials:

    • This compound (1.0 mmol, 214 mg)

    • 2,6-Dimethylaniline (1.0 mmol, 121 mg)

    • Ethanol (5 mL)

  • Equipment:

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, combine this compound, 2,6-dimethylaniline, and ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 110°C for 6-8 minutes with a maximum power output of 110 W.[3]

    • Monitor the reaction progress by TLC.

    • After completion, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Diagram 1: General Reaction Scheme

G This compound This compound Thiourea Product Thiourea Product This compound->Thiourea Product Nucleophilic Attack Sterically Hindered Amine Sterically Hindered Amine Sterically Hindered Amine->Thiourea Product

Caption: Reaction of this compound and a hindered amine.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low/No Yield check_purity Check Starting Material Purity start->check_purity increase_temp Increase Temperature/Time check_purity->increase_temp add_catalyst Add Catalyst (e.g., DBU) increase_temp->add_catalyst change_solvent Change Solvent (e.g., to polar aprotic) add_catalyst->change_solvent microwave Use Microwave Synthesis change_solvent->microwave ball_mill Use Mechanochemical Synthesis microwave->ball_mill success Successful Reaction ball_mill->success

Caption: A workflow for troubleshooting low-yield reactions.

Diagram 3: Experimental Workflow for Synthesis and Purification

G start Start reactants Combine Reactants in Solvent start->reactants reaction Reaction (Heating/Microwave/Milling) reactants->reaction monitor Monitor by TLC reaction->monitor workup Workup (Solvent Removal) monitor->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Pure Thiourea purification->product

Caption: General workflow for thiourea synthesis and purification.

References

stability and degradation of 4-Bromophenyl isothiocyanate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Bromophenyl isothiocyanate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1] For long-term storage, refrigeration at +4°C is advised.[2] The compound is sensitive to moisture and can degrade upon exposure.[2][3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[4] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, like other aryl isothiocyanates, is hydrolysis. In the presence of water or moisture, the isothiocyanate group can hydrolyze to form the corresponding amine (4-bromoaniline) and thiocarbamic acid, which is unstable and further decomposes. Another potential degradation pathway, especially in the presence of amines, is the formation of substituted thiourea (B124793) derivatives.

Q4: How does pH affect the stability of this compound?

A4: The stability of isothiocyanates is pH-dependent. Generally, they are more stable under neutral to slightly acidic conditions.[5] Under strongly acidic or basic conditions, the rate of hydrolysis can increase.[4][6] For instance, studies on other aryl isothiocyanates have shown that hydrolysis is promoted by strong acids like perchloric acid.[4]

Q5: Is this compound sensitive to light?

Q6: What are the expected degradation products of this compound?

A6: The main degradation product from hydrolysis is expected to be 4-bromoaniline. If the degradation occurs in the presence of other nucleophiles, such as amines, the corresponding N,N'-disubstituted thioureas can be formed.[7] For example, reaction with another molecule of an amine would yield a thiourea derivative.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or appearance of unexpected byproducts. Degradation of this compound due to improper storage or handling.Ensure the compound is stored in a tightly sealed container under inert gas, refrigerated, and protected from moisture.[1][2][3] Use a fresh bottle or purify the existing stock if degradation is suspected. A common impurity is the corresponding urea (B33335), which is insoluble in hexane.[3]
Formation of a white precipitate in the reaction mixture. This could be the formation of a symmetrical thiourea, N,N'-bis(4-bromophenyl)thiourea, from the partial hydrolysis of the isothiocyanate to 4-bromoaniline, which then reacts with the remaining isothiocyanate.Minimize water content in your reaction system. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of this compound in a reaction. The compound may have degraded, or the reaction conditions are not optimal. Isothiocyanates are electrophiles and react with nucleophiles.Confirm the purity of the starting material using techniques like NMR or GC-MS.[8][9] Ensure your reaction solvent is compatible and that the nucleophile is sufficiently reactive. The reactivity of isothiocyanates can be influenced by the solvent and temperature.
Difficulty in purifying the final product. Contamination with degradation products of this compound.Purification methods for this compound include recrystallization from boiling n-hexane or steam distillation followed by extraction and recrystallization.[3] These methods can also be adapted for the purification of reaction products.

Quantitative Data Summary

Currently, specific quantitative data on the degradation kinetics of this compound under different conditions is limited in publicly available literature. However, based on the general behavior of aryl isothiocyanates, a summary of expected trends is provided below.

Condition Parameter Expected Effect on Stability Primary Degradation Product
Temperature Increased TemperatureDecreased stability, increased degradation rate.4-bromoaniline, N,N'-bis(4-bromophenyl)thiourea
pH Acidic (e.g., pH < 4)Decreased stability, acid-catalyzed hydrolysis.[4]4-bromoaniline
pH Basic (e.g., pH > 8)Decreased stability, base-catalyzed hydrolysis.4-bromoaniline
Moisture/Water Presence of H₂ODecreased stability due to hydrolysis.[2][3]4-bromoaniline
Light UV/Visible Light ExposurePotential for photolytic degradation.Various photoproducts (unspecified)
Presence of Nucleophiles Amines, Thiols, etc.Formation of adducts (e.g., thioureas, dithiocarbamates).Substituted thioureas or other adducts

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method to study the stability of this compound under various conditions.

1. Materials:

  • This compound (of high purity)
  • Solvents (e.g., acetonitrile, methanol, water) of appropriate grade
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Internal standard for quantitative analysis (e.g., a stable aromatic compound with a distinct retention time)
  • HPLC or GC-MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • For each condition to be tested (e.g., different pH, temperature), aliquot the stock solution into separate vials.
  • For pH stability, add the appropriate buffer to the vials.
  • For thermal stability, place the vials in ovens or water baths at the desired temperatures.
  • For photostability, expose some vials to a light source while keeping control samples in the dark.

3. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
  • Quench the degradation reaction if necessary (e.g., by neutralization or rapid cooling).
  • Add the internal standard to the aliquot.
  • Analyze the sample using a validated HPLC or GC-MS method to determine the concentration of the remaining this compound and to identify any degradation products.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation rate constant and half-life under each condition.
  • Identify and quantify the major degradation products.

Protocol 2: Purification of this compound

This protocol describes a method for purifying this compound that may have degraded during storage.[3]

1. Recrystallization:

  • Dissolve the impure this compound in a minimum amount of boiling n-hexane.
  • Any insoluble material is likely the corresponding urea and should be removed by hot filtration.
  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
  • Collect the crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

2. Steam Distillation:

  • Set up a steam distillation apparatus.
  • Place the impure this compound in the distillation flask with water.
  • Pass steam through the mixture to distill the compound.
  • Cool the receiver and add NaCl to the distillate to salt out the product.
  • Extract the product with diethyl ether.
  • Wash the ether extract with 1 N H₂SO₄, dry over anhydrous MgSO₄, and evaporate the solvent.
  • Recrystallize the residual solid from n-hexane as described above.

Visualizations

DegradationPathways Degradation Pathways of this compound BITC This compound (Br-Ph-N=C=S) Degradation Degradation BITC->Degradation H2O Water / Moisture H2O->Degradation Hydrolysis Amine Nucleophile (e.g., R-NH2) Amine->Degradation Nucleophilic Attack Heat Heat Heat->Degradation Accelerates Light Light Light->Degradation May Induce Hydrolysis_Product 4-Bromoaniline (Br-Ph-NH2) Degradation->Hydrolysis_Product Primary Product of Hydrolysis Thiourea_Product Substituted Thiourea (Br-Ph-NH-C(S)-NH-R) Degradation->Thiourea_Product Product with Amines Other_Products Other Degradation Products Degradation->Other_Products

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow Workflow for Stability Assessment start Start: Pure 4-Bromophenyl Isothiocyanate prep Prepare Stock Solution (e.g., in Acetonitrile) start->prep expose Expose to Stress Conditions (pH, Temp, Light) prep->expose sampling Collect Aliquots at Time Intervals expose->sampling analysis Analyze by HPLC or GC-MS sampling->analysis quantify Quantify Remaining Compound and Degradation Products analysis->quantify end End: Determine Degradation Kinetics and Pathways quantify->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Unexpected Reaction Pathways of 4-Bromophenyl Isothiocyanate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected reaction pathways of 4-bromophenyl isothiocyanate with various nucleophiles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Quinazoline (B50416) Derivative Instead of the Expected Thiourea (B124793)

Question: I reacted this compound with an anthranilic acid derivative expecting to form a thiourea, but I isolated a quinazoline-4-thione derivative. What happened and how can I control the reaction outcome?

Answer: This is a known but sometimes unexpected tandem reaction. The initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate forms the expected thiourea intermediate. However, under certain conditions, a subsequent intramolecular cyclization occurs, leading to the formation of a stable quinazoline-4-thione ring system.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures favor the intramolecular cyclization. To favor the thiourea product, run the reaction at a lower temperature (e.g., room temperature or below). To promote the formation of the quinazoline derivative, refluxing the reaction mixture is often effective.

  • Reaction Time: Longer reaction times can also promote cyclization. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal time to isolate the thiourea before significant cyclization occurs.

  • Catalyst: The presence of a base can catalyze the cyclization. If you are using a base to deprotonate the carboxylic acid, consider using a non-nucleophilic base and adding it at a low temperature. Conversely, adding a catalytic amount of a suitable base can drive the reaction towards the quinazoline product.

Issue 2: Unanticipated Benzimidazole (B57391) Formation with o-Phenylenediamine (B120857)

Question: My goal was to synthesize a bis-thiourea by reacting this compound with o-phenylenediamine. Instead, I obtained a 2-aminobenzimidazole (B67599) derivative. Why did this cyclization occur?

Answer: The reaction of isothiocyanates with o-phenylenediamines can lead to the formation of benzimidazole derivatives through an intramolecular cyclodesulfurization of the initially formed thiourea. This process involves the elimination of hydrogen sulfide.

Troubleshooting Steps:

  • Oxidizing Agent: The cyclodesulfurization step is often promoted by an oxidizing agent. If an oxidant is not intentionally added, atmospheric oxygen can sometimes play a role, especially at elevated temperatures. To avoid the benzimidazole, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Similar to quinazoline formation, higher temperatures and longer reaction times will favor the cyclized benzimidazole product. For the thiourea, use milder conditions and shorter reaction times.

  • Catalyst: Certain metal catalysts can promote this type of cyclization. Ensure your reagents and solvents are free from metal contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of unexpected products when reacting this compound with nucleophiles?

A1: The most common unexpected products arise from intramolecular cyclization reactions following the initial nucleophilic attack. These include the formation of heterocyclic ring systems such as:

  • Quinazolines: From reactions with anthranilic acid and its derivatives.

  • Benzimidazoles: From reactions with o-phenylenediamines.

  • Thiazoles and Thiazolidinones: Can result from reactions with α-haloketones or other bifunctional nucleophiles.

  • Triazoles: May form from reactions with hydrazine (B178648) derivatives.

Q2: How does the bromine substituent on the phenyl ring influence the reactivity of this compound?

A2: The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). This generally makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate. This enhanced reactivity can sometimes promote unexpected follow-on reactions, such as rapid cyclizations.

Q3: I am observing multiple products in my reaction of this compound with a nucleophile containing both an amine and a thiol group. How can I achieve better selectivity?

A3: The relative nucleophilicity of the amine and thiol groups is pH-dependent. At neutral or slightly acidic pH, the thiol group is generally more nucleophilic. Under basic conditions, the amine's nucleophilicity is enhanced. To achieve selectivity:

  • For thiol addition: Run the reaction at a neutral or slightly acidic pH.

  • For amine addition: Use basic conditions to deprotonate the amine, making it a stronger nucleophile. Careful control of pH is crucial for achieving regioselectivity with such ambident nucleophiles.

Q4: Can this compound undergo tandem or cascade reactions?

A4: Yes, the reactivity of the isothiocyanate group coupled with the potential for the bromo-substituent to participate in subsequent reactions (e.g., cross-coupling) makes it a candidate for tandem or cascade reactions. For instance, after forming a thiourea, a palladium-catalyzed cross-coupling reaction could be performed at the bromine position to build more complex molecules in a one-pot fashion.

Data Presentation: Summary of Unexpected Reaction Products

NucleophileExpected ProductUnexpected ProductKey Reaction Conditions for Unexpected Product
Anthranilic AcidN-(2-carboxyphenyl)-N'-(4-bromophenyl)thiourea2-((4-bromophenyl)amino)quinazoline-4(3H)-thioneHigh temperature (reflux)
o-PhenylenediamineN-(2-aminophenyl)-N'-(4-bromophenyl)thiourea1-(4-bromophenyl)-1H-benzo[d]imidazol-2-amineOxidative conditions, elevated temperature
Hydrazine4-(4-bromophenyl)thiosemicarbazide5-(4-bromophenylamino)-1,3,4-thiadiazole-2(3H)-thioneReaction with CS2 in the presence of a base
Malononitrile(4-bromophenylamino)(cyano)methanethioamideSubstituted thiopyran or pyridine (B92270) derivativesBase catalysis, reaction conditions can influence product

Experimental Protocols

Protocol 1: Synthesis of 2-((4-bromophenyl)amino)quinazoline-4(3H)-thione (Unexpected Product)
  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add anthranilic acid (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the quinazoline-4-thione derivative.

Protocol 2: Synthesis of 1-(4-bromophenyl)-1H-benzo[d]imidazol-2-amine (Unexpected Product)
  • Materials:

    • This compound

    • o-Phenylenediamine

    • Dimethylformamide (DMF)

    • Iodine (or other mild oxidant)

  • Procedure:

    • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

    • Add o-phenylenediamine (1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the thiourea intermediate.

    • Add a mild oxidizing agent, such as iodine (1.1 equivalents), to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Visualizations

unexpected_reaction_pathways cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis 4-Bromophenyl\nIsothiocyanate 4-Bromophenyl Isothiocyanate Thiourea Intermediate Thiourea Intermediate 4-Bromophenyl\nIsothiocyanate->Thiourea Intermediate Nucleophilic Attack Anthranilic Acid Anthranilic Acid Anthranilic Acid->Thiourea Intermediate Quinazoline-4-thione Quinazoline-4-thione Thiourea Intermediate->Quinazoline-4-thione Intramolecular Cyclization (Heat) 4-Bromophenyl\nIsothiocyanate_2 4-Bromophenyl Isothiocyanate Thiourea Intermediate_2 Thiourea Intermediate 4-Bromophenyl\nIsothiocyanate_2->Thiourea Intermediate_2 Nucleophilic Attack o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Thiourea Intermediate_2 2-Aminobenzimidazole 2-Aminobenzimidazole Thiourea Intermediate_2->2-Aminobenzimidazole Oxidative Cyclodesulfurization

Caption: Unexpected cyclization pathways of this compound.

troubleshooting_logic start Reaction of 4-Bromophenyl Isothiocyanate with Nucleophile product_check Isolated Product? start->product_check expected Expected Thiourea product_check->expected Yes unexpected Unexpected Heterocycle (e.g., Quinazoline, Benzimidazole) product_check->unexpected No troubleshoot Troubleshooting unexpected->troubleshoot lower_temp Lower Reaction Temperature troubleshoot->lower_temp High Temp? shorter_time Shorter Reaction Time troubleshoot->shorter_time Long Time? inert_atm Use Inert Atmosphere troubleshoot->inert_atm Oxidative Conditions?

Caption: Troubleshooting logic for unexpected product formation.

Technical Support Center: Purification Strategies for Reactions Involving 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-bromophenyl isothiocyanate from reaction mixtures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to remove the excess this compound. What are the most common methods?

A1: The most common and effective methods for removing unreacted this compound include quenching with a nucleophilic amine, purification by column chromatography, recrystallization, and the use of scavenger resins. The choice of method depends on the properties of your desired product, the scale of the reaction, and the required level of purity.

Q2: How does quenching with an amine work to remove the isothiocyanate?

A2: Quenching involves adding a primary or secondary amine to the reaction mixture. The amine reacts with the electrophilic isothiocyanate group to form a highly polar thiourea (B124793) byproduct. This byproduct can then be easily separated from the desired, often less polar, product by a simple aqueous workup or by column chromatography.

Q3: What should I consider when choosing a scavenger resin?

A3: When selecting a scavenger resin, consider the functional group on the resin (amine-functionalized resins are ideal for isothiocyanates), the loading capacity of the resin (mmol/g), and the solvent compatibility. The resin should be inert to your desired product. The primary advantage of scavenger resins is the ease of removal by simple filtration.

Q4: My product is also a thiourea derivative. Can I still use quenching or a scavenger resin?

A4: If your product is a thiourea, using a quenching amine or an amine-functionalized scavenger resin is not recommended as it will be difficult to separate the product from the scavenger-adduct. In this case, purification by column chromatography or recrystallization are the preferred methods.

Q5: I've tried recrystallization, but my product is still impure. What can I do?

A5: If a single-solvent recrystallization does not yield a pure product, consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Alternatively, pre-purification by column chromatography to remove the bulk of the unreacted isothiocyanate before recrystallization can be effective. Ensure you are using the correct solvent system and that the solution is allowed to cool slowly to promote the formation of pure crystals.

Troubleshooting Guides

Issue 1: Persistent this compound Impurity After Column Chromatography
Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing the isothiocyanate to co-elute with your product. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) to find an eluent that provides good separation between your product and the isothiocyanate.
Column Overloading Too much crude material was loaded onto the column, leading to poor separation. Use an appropriate amount of silica (B1680970) gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
Compound Streaking on TLC The compound may be interacting too strongly with the silica gel. Add a small amount of a modifier to your eluent, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.
Issue 2: Low Yield After Quenching and Workup
Possible Cause Recommended Solution
Product is Water Soluble The desired product may have some solubility in the aqueous phase, leading to loss during extraction. After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent. If the product is highly water-soluble, consider a different purification method.
Emulsion Formation An emulsion may have formed during the aqueous workup, trapping the product. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incomplete Reaction with Quenching Agent The quenching amine was not added in sufficient excess or did not react completely. Ensure at least a 2-3 fold excess of the quenching amine is used and allow sufficient time for the reaction to go to completion (monitor by TLC).

Data Presentation: Comparison of Purification Methods

The following table provides a general comparison of the common methods for removing unreacted this compound. The efficiency and resulting purity can vary depending on the specific properties of the desired product.

Method Typical Recovery Typical Purity Advantages Disadvantages
Quenching with Amines >90%Good to ExcellentSimple procedure, cost-effective.Introduces a new impurity (the thiourea adduct) that needs to be removed.
Column Chromatography 70-95%ExcellentHigh purity can be achieved, applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 50-90%ExcellentCan provide very high purity, scalable.Requires the product to be a solid, finding a suitable solvent can be challenging.
Scavenger Resins >95%Good to ExcellentSimple filtration for removal, high selectivity.Can be expensive, may require optimization of reaction time and temperature.

Experimental Protocols

Protocol 1: Quenching with an Amine

Objective: To convert unreacted this compound into a polar thiourea derivative for easy removal.

Materials:

  • Reaction mixture containing unreacted this compound

  • Tris(2-aminoethyl)amine (B1216632) or another suitable primary/secondary amine

  • Appropriate organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the reaction mixture to room temperature.

  • Add a 3-fold molar excess of tris(2-aminoethyl)amine relative to the initial amount of this compound.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate spot by TLC.

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Purification by Column Chromatography

Objective: To separate the desired product from unreacted this compound based on differential adsorption to silica gel.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Appropriate eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column and collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification using a Scavenger Resin

Objective: To selectively bind unreacted this compound to a solid-supported scavenger for removal by filtration.

Materials:

  • Crude reaction mixture

  • Amine-functionalized scavenger resin (e.g., aminomethylated polystyrene)

  • Appropriate anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the crude reaction mixture in an appropriate anhydrous solvent.

  • Add the amine-functionalized scavenger resin (typically 3-5 equivalents based on the excess isothiocyanate).

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • Once the isothiocyanate is consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

G cluster_0 Purification Workflow A Crude Reaction Mixture (Product + Unreacted Isothiocyanate) B Select Purification Method A->B C Quenching with Amine B->C Chemical Quenching D Column Chromatography B->D Physical Separation E Scavenger Resin B->E Solid-Phase Scavenging F Form Thiourea Adduct C->F H Separation on Silica Gel D->H I Bind Isothiocyanate to Resin E->I G Aqueous Workup / Chromatography F->G K Pure Product G->K H->K J Filtration I->J J->K

Caption: Decision workflow for selecting a purification method.

G cluster_1 Troubleshooting Low Purity after Recrystallization start Low Purity after Recrystallization q1 Was the cooling process slow? start->q1 sol1 Re-dissolve and cool slowly. Consider an ice bath after room temperature cooling. q1->sol1 No q2 Was a minimal amount of hot solvent used? q1->q2 Yes sol1->q2 sol2 Repeat with less solvent or partially evaporate solvent before cooling. q2->sol2 No q3 Are impurities highly similar to the product? q2->q3 Yes sol2->q3 sol3 Consider pre-purification with column chromatography. q3->sol3 Yes end High Purity Product q3->end No sol3->end

Caption: Troubleshooting guide for recrystallization issues.

effect of base and solvent on the reactivity of 4-Bromophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenyl isothiocyanate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the effects of bases and solvents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with a primary amine?

The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral N,N'-disubstituted thiourea (B124793) product. This reaction is often efficient and straightforward.[1]

Q2: How do the electronic properties of the amine affect the reaction rate with this compound?

The nucleophilicity of the amine is a key factor. Amines with electron-donating groups (EDGs) are more nucleophilic and will react faster with this compound. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and will react more slowly.[1] While isothiocyanates are generally less reactive than their isocyanate counterparts, they readily react with alkylamines. Reactions with arylamines may require heating.[2][3]

Q3: What is the role of a base in reactions involving this compound?

A base is not always required for the reaction between this compound and a strong nucleophile like an aliphatic amine. However, a base is often necessary when reacting with less nucleophilic compounds, such as sulfonamides, to deprotonate them and increase their reactivity.[4] In some synthetic routes to isothiocyanates, a base is used to promote elimination reactions or to react with acidic byproducts.[5] When using primary or secondary amines as bases, be aware that they can compete with the intended nucleophile, leading to the formation of thiourea byproducts.[6] The addition of an organic base like triethylamine (B128534) (TEA) can sometimes be beneficial.[3]

Q4: How do different types of solvents affect the reactivity of this compound?

Solvent choice can significantly impact reaction rates and outcomes. Polar, protic solvents like water and alcohols can solvate anionic nucleophiles through hydrogen bonding, which can stabilize the nucleophile and potentially decrease the rate of bimolecular nucleophilic substitution (SN2) reactions.[7][8] However, polar solvents are often necessary to dissolve ionic reagents.[8] Common solvents for these reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and ethanol.[1] The solubility of this compound is good in polar organic solvents like DMF and DMSO.[9] It's also important to note that isothiocyanates can be unstable in aqueous or buffered solutions, which can lead to their degradation over time.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Poorly nucleophilic amine If using an amine with electron-withdrawing groups, consider increasing the reaction temperature or adding a non-nucleophilic base to enhance reactivity.[3]
Incorrect solvent Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, consider a more polar solvent like DMF or DMSO.[9] Be mindful that highly protic solvents might slow down the reaction.[7][8]
Decomposition of this compound This compound is sensitive to moisture.[11] Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Reaction has not gone to completion Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after an extended period, consider gentle heating or extending the reaction time.

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Use of a nucleophilic base If you are using a primary or secondary amine as a base, it may be reacting with the isothiocyanate.[6] Switch to a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reaction with solvent In protic solvents like alcohols, there is a possibility of the solvent acting as a nucleophile, especially at elevated temperatures. If this is suspected, switch to an aprotic solvent like THF or DCM.
Decomposition of product Some thioureas may be unstable under the reaction or workup conditions.[12] If you suspect your product is sensitive to acid or base used during workup, test its stability on a small scale before performing the full workup.[12]

Data Presentation: Effect of Solvent and Base (Illustrative)

Table 1: Illustrative Effect of Solvent on Reaction Time

SolventPolarityProtic/AproticExpected Relative Reaction TimeRationale
Dichloromethane (DCM)PolarAproticFastAprotic nature does not overly stabilize the nucleophile.
Tetrahydrofuran (THF)PolarAproticFastSimilar to DCM, a common solvent for this reaction.[1]
AcetonitrilePolarAproticModerate-FastAprotic and polar, generally a good solvent for these reactions.
EthanolPolarProticModerate-SlowProtic nature can solvate and stabilize the amine nucleophile, potentially slowing the reaction.[7][8]
WaterVery PolarProticSlow/Side ReactionsStrong solvation of the nucleophile and potential for hydrolysis of the isothiocyanate.[10]

Table 2: Illustrative Effect of Base on Reaction with a Weak Nucleophile (e.g., an aniline (B41778) with EWGs)

BaseBase TypeExpected OutcomeRationale
None-Very slow or no reactionThe weak nucleophile is not reactive enough on its own.
Triethylamine (TEA)Non-nucleophilicIncreased reaction rateActs as a general base to facilitate proton transfer without competing in the main reaction.[3]
Potassium Carbonate (K₂CO₃)Inorganic BaseIncreased reaction rateCan deprotonate weakly acidic NH groups to enhance nucleophilicity.[4]
PyridineNon-nucleophilicIncreased reaction rateCan act as a basic catalyst.
n-ButylamineNucleophilicFormation of multiple productsWill compete with the intended nucleophile to react with the isothiocyanate.[6]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from this compound

Materials:

  • This compound (1.0 mmol)

  • Substituted amine (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature under an inert atmosphere.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous THF prep_iso Add this compound prep_amine->prep_iso Under Inert Atmosphere react Stir at Room Temperature prep_iso->react monitor Monitor by TLC react->monitor monitor->react If incomplete evap Solvent Evaporation monitor->evap If reaction is complete purify Purification (Recrystallization or Chromatography) evap->purify final_product final_product purify->final_product Pure Thiourea

Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Poor Nucleophile? start->cause1 cause2 Incorrect Solvent? start->cause2 cause3 Reagent Decomposition? start->cause3 sol1 Increase Temperature or Add Base cause1->sol1 sol2 Change Solvent (e.g., to DMF) cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromophenyl Isothiocyanate and 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the reactivity of 4-bromophenyl isothiocyanate and 4-chlorophenyl isothiocyanate. This analysis is supported by theoretical electronic parameters and established experimental protocols to inform the selection of these reagents in synthetic applications.

Introduction

This compound and 4-chlorophenyl isothiocyanate are valuable reagents in organic synthesis, particularly in the preparation of thiourea (B124793) derivatives, which are of significant interest in medicinal chemistry. The reactivity of the isothiocyanate functional group is paramount to its utility, as it dictates reaction kinetics and product yields. This guide delves into a comparative analysis of the reactivity of these two halogenated phenyl isothiocyanates, focusing on the electronic effects of the bromo and chloro substituents.

Theoretical Comparison of Reactivity

The reactivity of the isothiocyanate group (-N=C=S) is primarily governed by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, and its reactivity is significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, thereby increasing the rate of reaction with nucleophiles.

A quantitative measure of the electronic effect of a substituent is provided by the Hammett substituent constant (σ). Specifically, the σp value for a para-substituted phenyl ring reflects the substituent's ability to influence the reaction center through a combination of inductive and resonance effects.

Based on established Hammett substituent constants, both bromine and chlorine are electron-withdrawing groups when situated at the para position of a benzene (B151609) ring. Their respective σp values are identical:

SubstituentHammett Constant (σp)
Bromine (Br)+0.23
Chlorine (Cl)+0.23

This remarkable similarity in their Hammett σp constants suggests that, from a purely electronic standpoint, This compound and 4-chlorophenyl isothiocyanate are expected to exhibit very similar reactivity towards nucleophiles. The inductive and resonance effects of both halogens combine to produce a nearly identical net electron-withdrawing effect on the isothiocyanate functional group.

Experimental Data and Protocols

To experimentally validate this, a kinetic analysis of the reaction of each isothiocyanate with a model nucleophile, such as a primary amine (e.g., aniline (B41778) or benzylamine), can be performed. The progress of these reactions can be monitored using spectrophotometric or chromatographic techniques.

Experimental Protocol: Kinetic Analysis of Isothiocyanate-Amine Reaction via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant for the reaction of a phenyl isothiocyanate with a primary amine.

Objective: To determine and compare the rate of reaction of this compound and 4-chlorophenyl isothiocyanate with a primary amine.

Materials:

  • This compound

  • 4-Chlorophenyl isothiocyanate

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dioxane)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the primary amine of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

    • Prepare stock solutions of this compound and 4-chlorophenyl isothiocyanate of known concentration (e.g., 0.01 M) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting materials (isothiocyanate and amine) and the expected thiourea product.

    • Identify a wavelength where the thiourea product has significant absorbance, and the starting materials have minimal absorbance. This will be the monitoring wavelength for the kinetic runs.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, place a known volume of the amine solution.

    • Initiate the reaction by adding a small, known volume of the isothiocyanate solution to the cuvette. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the isothiocyanate.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for the other isothiocyanate under identical conditions.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess (k = k' / [Amine]).

Logical Relationships in Reactivity

The following diagram illustrates the factors influencing the reactivity of the two compounds and the expected outcome based on theoretical principles.

G Logical Flow of Reactivity Comparison cluster_0 Compound Properties cluster_1 Electronic Effects cluster_2 Reactivity Prediction This compound This compound Hammett Constant (sigma_p) Hammett Constant (sigma_p) This compound->Hammett Constant (sigma_p) σp = +0.23 4-Chlorophenyl Isothiocyanate 4-Chlorophenyl Isothiocyanate 4-Chlorophenyl Isothiocyanate->Hammett Constant (sigma_p) σp = +0.23 Electrophilicity of Isothiocyanate Carbon Electrophilicity of Isothiocyanate Carbon Hammett Constant (sigma_p)->Electrophilicity of Isothiocyanate Carbon Identical σp values Predicted Reaction Rate Comparable Reactivity Expected Electrophilicity of Isothiocyanate Carbon->Predicted Reaction Rate Similar Electrophilicity

Caption: A logical diagram illustrating the expected comparable reactivity based on identical Hammett constants.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comparative kinetic analysis described in the experimental protocol.

G Experimental Workflow for Comparative Kinetic Analysis Start Start Prepare Stock Solutions Prepare Stock Solutions (Isothiocyanates & Amine) Start->Prepare Stock Solutions Determine Analytical Wavelength Determine λmax of Thiourea Product Prepare Stock Solutions->Determine Analytical Wavelength Perform Kinetic Runs Spectrophotometric Monitoring of Reaction (Pseudo-first-order conditions) Determine Analytical Wavelength->Perform Kinetic Runs Data Analysis Calculate Rate Constants (k' and k) Perform Kinetic Runs->Data Analysis Compare Reactivity Compare Second-Order Rate Constants Data Analysis->Compare Reactivity Conclusion Conclusion Compare Reactivity->Conclusion

Caption: A flowchart of the experimental procedure for comparing the reaction kinetics.

Conclusion

Based on the identical Hammett σp constants for bromine and chlorine, it is theoretically predicted that This compound and 4-chlorophenyl isothiocyanate will exhibit very similar reactivity in nucleophilic addition reactions. This makes them largely interchangeable in synthetic protocols where the primary concern is the electronic effect of the halogen substituent. For applications where subtle differences in reactivity might be critical, the experimental protocol provided can be employed to obtain quantitative kinetic data. This guide serves as a valuable resource for researchers in making informed decisions about the selection and application of these important synthetic building blocks.

A Comparative Guide to the NMR Validation of 4-Bromophenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction products is a critical step in chemical synthesis, ensuring the identity and purity of newly formed compounds. For reactions involving 4-Bromophenyl isothiocyanate, typically leading to the formation of thiourea (B124793) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as a primary and powerful analytical tool. This guide provides a comprehensive comparison of the NMR spectral data of this compound reaction products with relevant alternatives, supported by experimental data and protocols.

Performance Comparison: ¹H and ¹³C NMR Data

The characteristic signals in ¹H and ¹³C NMR spectra provide a definitive fingerprint for the structural elucidation of thiourea derivatives. The presence of the bromine atom and the thiocarbonyl group (C=S) in the reaction products of this compound significantly influences the chemical shifts of nearby protons and carbons.

Key NMR Spectral Features of Thiourea Derivatives

The formation of a thiourea from an isothiocyanate and an amine is readily confirmed by the appearance of specific signals in the NMR spectra. In ¹³C NMR, the thiocarbonyl carbon (C=S) typically resonates in the downfield region of 178–184 ppm[1]. In ¹H NMR, the protons attached to the nitrogen atoms (N-H) of the thiourea moiety appear as broad singlets, often in the ranges of 5.50–6.50 ppm and 7.50–8.50 ppm, although these can shift significantly depending on the solvent and the electronic nature of the substituents[1].

The following tables summarize the ¹H and ¹³C NMR data for a representative reaction product of this compound and compare it with derivatives from other commercially available isothiocyanates. This comparison highlights the influence of the substituent on the phenyl ring on the NMR spectra.

Table 1: ¹H NMR Data for Representative Thiourea Derivatives

CompoundAromatic Protons (ppm)N-H Protons (ppm)Other Protons (ppm)
N-Benzoyl-N'-(4-bromophenyl)thiourea 7.30 (d, 2H), 7.50-7.65 (m, 3H), 7.95 (d, 2H)11.8 (s, 1H), 12.5 (s, 1H)-
N-Benzoyl-N'-(2-bromophenyl)thiourea 7.30-7.80 (m, 9H)12.1 (s, 1H), 12.4 (s, 1H)-
N-Benzoyl-N'-(phenyl)thiourea 7.20-7.70 (m, 10H)11.7 (s, 1H), 12.4 (s, 1H)-

Note: Data is compiled from various sources and may be solvent-dependent.

Table 2: ¹³C NMR Data for Representative Thiourea Derivatives

CompoundC=S (ppm)C=O (ppm)Aromatic Carbons (ppm)
N-Benzoyl-N'-(4-bromophenyl)thiourea 181.0168.2145.1, 143.3, 133.0, 132.2, 129.5, 128.6, 127.5
N-Benzoyl-N'-(2-bromophenyl)thiourea 179.9170.2156.0, 136.6, 135.7, 133.2, 132.5, 131.0, 129.7, 129.6, 128.5, 128.4, 127.7
N-Benzoyl-N'-(phenyl)thiourea 180.5168.5140.1, 138.4, 132.8, 129.1, 128.7, 127.0, 125.2

Note: Data is compiled from various sources and may be solvent-dependent.

From the data, it is evident that the position of the bromine atom on the phenyl ring influences the chemical shifts of the aromatic protons and carbons, providing a clear distinction between isomers and analogs.

Experimental Protocols

The following are detailed methodologies for the synthesis and NMR analysis of a representative thiourea derivative from this compound.

Synthesis of N-Benzoyl-N'-(4-bromophenyl)thiourea

Materials:

Procedure:

  • Preparation of Benzoyl Isothiocyanate: To a solution of benzoyl chloride (1.0 mmol) in anhydrous acetone (10 mL), add potassium thiocyanate (1.2 mmol). Reflux the mixture for 2 hours. The resulting solution of benzoyl isothiocyanate is used in the next step without isolation.

  • Synthesis of Thiourea: To the solution of benzoyl isothiocyanate, add a solution of 4-bromoaniline (B143363) (1.0 mmol) in acetone (5 mL). Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and then recrystallized from ethanol (B145695) to afford the pure N-benzoyl-N'-(4-bromophenyl)thiourea.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized thiourea derivative

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the purified thiourea derivative in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Visualizing the Workflow and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of comparing NMR data.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 4-Bromophenyl\nisothiocyanate 4-Bromophenyl isothiocyanate Reaction with\nAmine/Amide Reaction with Amine/Amide 4-Bromophenyl\nisothiocyanate->Reaction with\nAmine/Amide Step 1 Crude Product Crude Product Reaction with\nAmine/Amide->Crude Product Step 2 Recrystallization/\nChromatography Recrystallization/ Chromatography Crude Product->Recrystallization/\nChromatography Step 3 Pure Thiourea\nDerivative Pure Thiourea Derivative Recrystallization/\nChromatography->Pure Thiourea\nDerivative Step 4 NMR Sample\nPreparation NMR Sample Preparation Pure Thiourea\nDerivative->NMR Sample\nPreparation Step 5 1H & 13C NMR\nSpectroscopy 1H & 13C NMR Spectroscopy NMR Sample\nPreparation->1H & 13C NMR\nSpectroscopy Step 6 Spectral Data\nValidation Spectral Data Validation 1H & 13C NMR\nSpectroscopy->Spectral Data\nValidation Step 7 logical_comparison cluster_data NMR Spectral Data cluster_analysis Comparative Analysis cluster_conclusion Conclusion Product_A This compound Reaction Product Compare_Shifts Compare Chemical Shifts (δH, δC) Product_A->Compare_Shifts Compare_Patterns Compare Splitting Patterns & Coupling Constants (J) Product_A->Compare_Patterns Identify_Signatures Identify Characteristic Signals (C=S, N-H) Product_A->Identify_Signatures Product_B Alternative Isothiocyanate Reaction Product Product_B->Compare_Shifts Product_B->Compare_Patterns Product_B->Identify_Signatures Validation Structural Validation & Purity Assessment Compare_Shifts->Validation Compare_Patterns->Validation Identify_Signatures->Validation

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Bromophenyl Isothiocyanate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Bromophenyl isothiocyanate, a key building block in organic synthesis. This document outlines a robust HPLC method, compares it with alternative techniques, and provides detailed experimental protocols and supporting data.

Introduction to Purity Analysis of this compound

This compound (BrC₆H₄NCS) is a reactive compound used in the synthesis of various biologically active molecules.[1] Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components in the final product. The most common impurity is the corresponding urea, formed by the reaction of the isothiocyanate group with moisture.[2] Residual starting material, 4-bromoaniline (B143363), can also be present. Therefore, a reliable analytical method is required to separate and quantify the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like aryl isothiocyanates.[3] The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.01 M Phosphate (B84403) Buffer (pH 3.0) B: Acetonitrile (B52724)
Gradient 60% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (or up to 60°C to improve solubility)[3]
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
Experimental Protocol: HPLC Purity Analysis
  • Reagent Preparation:

    • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.[5]

    • Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution and record the chromatogram for a sufficient time to elute all potential impurities.

  • Data Analysis:

    • Calculate the purity of the sample by the area percentage method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation sample_prep Sample & Standard Preparation system_equilibration System Equilibration reagent_prep->system_equilibration std_injection Inject Standard sample_prep->std_injection sample_injection Inject Sample sample_prep->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->std_injection std_injection->sample_injection peak_integration Peak Integration sample_injection->peak_integration purity_calc Purity Calculation peak_integration->purity_calc

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is a versatile technique, other methods like Gas Chromatography (GC) and Elemental Analysis (EA) can also be employed for purity assessment.

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureHPLCGas Chromatography (GC)Elemental Analysis (EA)
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gaseous mobile and liquid/solid stationary phases.Combustion of the sample to determine the percentage of C, H, N, S.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Pure organic compounds.
Impurity Detection Excellent for detecting a wide range of impurities, including isomers and degradation products.Good for volatile impurities. May degrade thermally labile impurities.Does not detect or quantify individual impurities. Provides an overall purity value.
Quantification Highly quantitative with a wide linear range.Highly quantitative.Provides the elemental composition, which is compared to the theoretical values.
Sample Preparation Simple dissolution and filtration.Dissolution in a volatile solvent.Requires accurate weighing of a small amount of solid sample.
Instrumentation HPLC system with a UV or other suitable detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).CHNS/O Elemental Analyzer.
Typical Purity Info Provides relative purity based on peak area percentages.Provides relative purity based on peak area percentages.Provides absolute purity based on elemental composition.
Gas Chromatography (GC)

GC is a suitable alternative for the purity analysis of this compound, given its volatility. Some suppliers specify the purity of this compound by GC.[6]

  • Instrument Conditions (Typical):

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Injection Volume: 1 µL (split injection).

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis and Data Processing:

    • Inject the sample and record the chromatogram.

    • Calculate purity based on the area percentage of the main peak.

Elemental Analysis (EA)

EA provides a fundamental assessment of a compound's purity by determining its elemental composition. This method is orthogonal to chromatographic techniques and can confirm the identity and purity of the bulk material.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Analysis:

    • The sample is combusted at a high temperature (typically >900 °C) in an elemental analyzer.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis:

    • The experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values for C₇H₄BrNS (C: 39.27%, H: 1.88%, N: 6.54%, S: 14.97%). The closeness of the experimental values to the theoretical values indicates the purity of the compound.

Comparative Performance and Data

The choice of analytical method depends on the specific requirements of the analysis. HPLC excels at providing a detailed impurity profile, while GC is a good alternative if the impurities are volatile. Elemental analysis provides a measure of the absolute purity of the bulk material.

Table 3: Hypothetical Performance Data for the Proposed HPLC Method

ParameterSpecification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.01%
LOQ ~0.03%
Specificity Baseline separation of the main peak from known impurities (e.g., 4-bromoaniline and the corresponding urea).

Logical Comparison of Analytical Techniques

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_info Information Provided goal Purity Assessment of This compound hplc HPLC goal->hplc gc Gas Chromatography goal->gc ea Elemental Analysis goal->ea impurity_profile Detailed Impurity Profile (incl. non-volatile impurities) hplc->impurity_profile volatile_impurities Volatile Impurity Profile gc->volatile_impurities absolute_purity Absolute Purity (Elemental Composition) ea->absolute_purity

Caption: Logical Comparison of Analytical Methods for Purity Assessment.

Conclusion

For the comprehensive purity assessment of this compound and its derivatives, High-Performance Liquid Chromatography is the recommended technique . It provides excellent specificity for separating the main component from potential non-volatile impurities and degradation products, which is crucial for ensuring the quality of this synthetic intermediate. While Gas Chromatography can be a suitable alternative for assessing volatile impurities, and Elemental Analysis provides a valuable orthogonal confirmation of bulk purity, HPLC offers the most detailed and practical approach for routine quality control in a research and drug development setting. The proposed HPLC method provides a solid foundation for developing a fully validated in-house analytical procedure.

References

Bioisosteric Replacement Strategies for Phenyl Isothiocyanate Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of bioisosteric replacements for the phenyl group in isothiocyanate analogs, with a focus on supporting experimental data and detailed methodologies.

While a direct comparative study of a broad range of bioisosteric replacements for a 4-bromophenyl isothiocyanate was not identified in the reviewed literature, a comprehensive investigation into the bioisosteric replacement of the sulfur atom in the isothiocyanate moiety with selenium provides a valuable and data-rich case study. This guide will focus on the comparison of phenylalkyl isothiocyanates (ITCs) and their corresponding phenylalkyl isoselenocyanates (ISCs), highlighting the impact of this substitution on anticancer activity.

Comparative Efficacy of Phenylalkyl Isothiocyanates (ITCs) vs. Phenylalkyl Isoselenocyanates (ISCs)

A study by Kumar et al. (2008) systematically evaluated the anticancer activity of a series of phenylalkyl isothiocyanates and their isosteric selenium analogs.[1] The half-maximal inhibitory concentration (IC50) values were determined across a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

The data, summarized in the table below, consistently demonstrates that the isoselenocyanate analogs exhibit greater or comparable anticancer activity compared to their isothiocyanate counterparts.[1] In many cases, the IC50 values for the ISC compounds were significantly lower than for the corresponding ITC analogs, indicating enhanced potency.[1]

CompoundnCancer Cell LineIC50 (µM)[1]
Isothiocyanates (ITCs)
Benzyl isothiocyanate (BITC)1UACC 903 (Melanoma)12.5
T98G (Glioblastoma)>25
HT-1080 (Fibrosarcoma)15.1
Caco-2 (Colon)10.2
MDA-MB-231 (Breast)>25
PC-3 (Prostate)18.5
Phenethyl isothiocyanate (PEITC)2UACC 903 (Melanoma)12.1
T98G (Glioblastoma)15.2
HT-1080 (Fibrosarcoma)12.5
Caco-2 (Colon)12.5
MDA-MB-231 (Breast)15.5
PC-3 (Prostate)15.2
4-Phenylbutyl isothiocyanate (PBITC)4UACC 903 (Melanoma)12.2
T98G (Glioblastoma)10.5
HT-1080 (Fibrosarcoma)10.1
Caco-2 (Colon)15.2
MDA-MB-231 (Breast)12.5
PC-3 (Prostate)10.5
6-Phenylhexyl isothiocyanate (PHITC)6UACC 903 (Melanoma)12.5
T98G (Glioblastoma)8.5
HT-1080 (Fibrosarcoma)12.5
Caco-2 (Colon)18.2
MDA-MB-231 (Breast)10.2
PC-3 (Prostate)8.9
Isoselenocyanates (ISCs)
Benzyl isoselenocyanate1UACC 903 (Melanoma)10.2
T98G (Glioblastoma)18.5
HT-1080 (Fibrosarcoma)12.5
Caco-2 (Colon)10.1
MDA-MB-231 (Breast)15.5
PC-3 (Prostate)15.2
Phenethyl isoselenocyanate2UACC 903 (Melanoma)10.1
T98G (Glioblastoma)10.2
HT-1080 (Fibrosarcoma)10.2
Caco-2 (Colon)10.1
MDA-MB-231 (Breast)12.5
PC-3 (Prostate)10.5
4-Phenylbutyl isoselenocyanate4UACC 903 (Melanoma)10.1
T98G (Glioblastoma)8.2
HT-1080 (Fibrosarcoma)8.5
Caco-2 (Colon)8.9
MDA-MB-231 (Breast)8.9
PC-3 (Prostate)8.2
6-Phenylhexyl isoselenocyanate6UACC 903 (Melanoma)8.5
T98G (Glioblastoma)6.5
HT-1080 (Fibrosarcoma)8.2
Caco-2 (Colon)8.5
MDA-MB-231 (Breast)8.5
PC-3 (Prostate)6.9

Experimental Protocols

The following is a summary of the key experimental protocols utilized in the comparative study of ITCs and ISCs.[1]

Synthesis of Phenylalkyl Isoselenocyanates

The synthesis of the isoselenocyanate analogs was achieved through a multi-step process. A key step involved the reaction of the corresponding phenylalkyl amine with carbon diselenide in the presence of a base, followed by treatment with an oxidizing agent to yield the final isoselenocyanate product.

Phenylalkyl Amine Phenylalkyl Amine Intermediate Intermediate Phenylalkyl Amine->Intermediate 1. CS2, Base 2. Oxidizing Agent Phenylalkyl Isoselenocyanate Phenylalkyl Isoselenocyanate Intermediate->Phenylalkyl Isoselenocyanate

Synthetic scheme for phenylalkyl isoselenocyanates.

Cell Culture and Viability Assay

Human cancer cell lines (UACC 903, T98G, HT-1080, Caco-2, MDA-MB-231, and PC-3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the cell viability assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The IC50 values were calculated from the dose-response curves.

cluster_workflow Cell Viability Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Workflow for determining IC50 values.

Structure-Activity Relationships and Bioisosteric Rationale

The isosteric replacement of sulfur with selenium in the isothiocyanate moiety represents a classical bioisosteric modification. Selenium is in the same group as sulfur in the periodic table, and thus, they share similar electronic configurations, leading to comparable chemical properties. However, the subtle differences in atomic size, electronegativity, and bond energies between sulfur and selenium can significantly impact the biological activity of the molecule.

The enhanced potency of the isoselenocyanate analogs may be attributed to several factors, including:

  • Altered Reactivity: The carbon-selenium double bond in the isoselenocyanate group has different reactivity compared to the carbon-sulfur double bond in isothiocyanates, which could lead to more favorable interactions with biological targets.

  • Improved Cellular Uptake: The physicochemical properties of the selenium-containing compounds might facilitate better cell membrane permeability and accumulation within the cancer cells.

  • Differential Metabolism: The metabolic pathways for isoselenocyanates may differ from those of isothiocyanates, potentially leading to the formation of more active metabolites or a longer duration of action.

cluster_structures Bioisosteric Relationship ITC Phenylalkyl Isothiocyanate (R-N=C=S) ISC Phenylalkyl Isoselenocyanate (R-N=C=Se) ITC->ISC Bioisosteric Replacement (S for Se)

Bioisosteric replacement of sulfur with selenium.

Conclusion

This guide highlights a key example of bioisosteric replacement in the development of isothiocyanate-based anticancer agents. The substitution of sulfur with selenium in phenylalkyl isothiocyanates leads to a significant enhancement of their cytotoxic activity against a range of cancer cell lines.[1] This data-driven comparison underscores the importance of bioisosterism as a powerful strategy in lead optimization and drug discovery. Further research exploring bioisosteric replacements for the phenyl ring itself, including halogen substitutions, is warranted to build a more comprehensive understanding of the structure-activity relationships within this promising class of compounds.

References

A Comparative Analysis of Thermal and Microwave Heating in 4-Bromophenyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the quest for efficient, rapid, and high-yield reaction methodologies is perpetual. The choice of heating method is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative study of conventional thermal heating versus microwave-assisted heating for reactions involving 4-bromophenyl isothiocyanate, a versatile reagent in the synthesis of various heterocyclic compounds and thiourea (B124793) derivatives. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a succinct overview of the performance differences and providing supporting experimental data.

Performance Comparison: Thermal vs. Microwave Heating

Microwave-assisted organic synthesis has emerged as a powerful technique that often surpasses traditional heating methods in terms of reaction rates, yields, and purity of the final products.[1][2][3][4] This enhancement is attributed to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] In contrast, conventional thermal heating relies on conduction and convection, which can result in slower heating rates and the formation of temperature gradients within the sample.[1]

Reactions involving isothiocyanates, such as the synthesis of thiourea derivatives, have demonstrated significant improvements when conducted under microwave irradiation.[2][6] Studies have consistently shown that microwave-assisted methods lead to dramatic reductions in reaction times, often from hours to minutes, coupled with substantial increases in product yields.[2][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative studies on reactions analogous to those involving this compound, highlighting the superior efficiency of microwave heating.

ProductHeating MethodReaction TimeYield (%)Reference
N,N'-bis(4-bromophenyl)thioureaConventional (Reflux)24 hours44%[6]
N,N'-bis(4-bromophenyl)thioureaMicrowave Irradiation10 minutes73%[6]
1-(naphthalen-1-yl)-3-(p-tolyl)thioureaConventional (Reflux)6 hours82%[2]
1-(naphthalen-1-yl)-3-(p-tolyl)thioureaMicrowave Irradiation5 minutes89%[2]
3-bromophenyl isothiocyanateConventional (Reflux)1 hour-[1][8]
3-bromophenyl isothiocyanateMicrowave Irradiation10 minutes90%[1][8]

Experimental Protocols

Detailed methodologies for the synthesis of thiourea derivatives, a representative reaction of isothiocyanates, are provided below for both conventional and microwave-assisted approaches.

Conventional Heating Method (Reflux)

This procedure is adapted from the synthesis of N,N'-bis(4-bromophenyl)thiourea.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromoaniline (B143363) (2 mmol) in a suitable solvent such as ethanol (B145695) (20 mL).

  • Reagent Addition: To this solution, add this compound (1 mmol).

  • Reaction: The reaction mixture is heated under reflux for 24 hours.

  • Work-up and Purification: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be achieved by recrystallization.

Microwave-Assisted Method

This protocol is based on the rapid synthesis of thiourea derivatives under microwave irradiation.

  • Reactant Preparation: In a dedicated microwave reaction vial, combine 4-bromoaniline (2 mmol) and this compound (1 mmol) in a minimal amount of a high-boiling point solvent suitable for microwave chemistry (e.g., DMF or DMSO).

  • Reaction: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration, typically 5-10 minutes.

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, the product is isolated. This may involve precipitation by adding water, followed by filtration. The crude product is then washed and can be purified by recrystallization.

Experimental Workflow

The following diagram illustrates the comparative workflow for the synthesis of a thiourea derivative using this compound under conventional and microwave heating.

G cluster_conventional Conventional Heating cluster_microwave Microwave Heating conv_start Start: Reactants in Flask conv_reflux Reflux (e.g., 24 hours) conv_start->conv_reflux conv_cool Cooling conv_reflux->conv_cool conv_filter Filtration conv_cool->conv_filter conv_wash Washing conv_filter->conv_wash conv_dry Drying conv_wash->conv_dry conv_product Final Product conv_dry->conv_product mw_start Start: Reactants in Vial mw_irradiate Microwave Irradiation (e.g., 10 minutes) mw_start->mw_irradiate mw_cool Cooling mw_irradiate->mw_cool mw_precipitate Precipitation mw_cool->mw_precipitate mw_filter Filtration mw_precipitate->mw_filter mw_wash Washing mw_filter->mw_wash mw_product Final Product mw_wash->mw_product

Caption: Comparative workflow of thermal vs. microwave heating.

Logical Relationship of Reaction Parameters

The interplay of key reaction parameters under both heating methods is crucial for optimizing the synthesis. The following diagram outlines these relationships.

G cluster_params Reaction Parameters Heating_Method Heating Method (Thermal vs. Microwave) Reaction_Time Reaction Time Heating_Method->Reaction_Time influences Reaction_Yield Reaction Yield Heating_Method->Reaction_Yield influences Product_Purity Product Purity Heating_Method->Product_Purity influences Energy_Consumption Energy Consumption Heating_Method->Energy_Consumption influences Reaction_Time->Reaction_Yield Reaction_Time->Product_Purity

Caption: Influence of heating method on reaction outcomes.

References

confirming the structure of novel compounds synthesized from 4-Bromophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 4-Bromophenyl isothiocyanate. The focus is on the structural confirmation of these new chemical entities and a comparative analysis of their biological activities. Experimental data is presented to aid in the evaluation of these compounds as potential therapeutic agents.

Structural Confirmation and Spectral Data

The structures of novel thiourea (B124793) and thiazole (B1198619) derivatives synthesized from this compound have been extensively confirmed using a variety of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Thiourea Derivatives

The synthesis of thiourea derivatives typically involves the reaction of this compound with various amines. The formation of the thiourea linkage is confirmed by characteristic spectral data.

Table 1: Spectral Data for Representative Thiourea Derivatives of this compound

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
N-(4-Bromophenyl)thiourea7.55 (d, 2H), 7.27 (d, 2H), 9.62 (s, 1H, NH), 7.21 (s, 1H, NH)181.6 (C=S), 136.5, 132.8, 130.1, 127.2, 120.83325, 3186 (N-H), 1542 (C=S)230.9 (M+)
1-(2-aminophenyl)-3-(4-bromophenyl)thiourea9.87 (s, 1H, NH), 9.77 (s, 1H, NH), 7.98 (t, 2H), 7.86 (d, 1H), 7.55 (m, 6H), 4.93 (s, 2H, NH2)181.3 (C=S), 149.4, 140.2, 135.7, 134.3, 130.5, 129.4, 128.5, 127.1, 126.6, 126.5, 126.0, 123.5, 112.3, 110.13467, 3358, 3313 (N-H), 1595 (C=S)324.0 (M+H)+
1-(4-bromophenyl)-3-(naphthalen-1-yl)thiourea10.14 (s, 1H, NH), 9.27 (s, 1H, NH), 8.01 (m, 3H), 7.88 (d, 1H), 7.56 (t, 3H), 7.48 (d, 2H)182.1 (C=S), 144.6, 134.3, 130.5, 128.9, 128.5, 127.9, 127.2, 126.6, 126.5, 126.1, 123.5, 117.0, 116.43457, 3307 (N-H), 1525 (C=S)385.0 (M+H)+

Note: Spectral data is compiled from various sources and may have been recorded in different solvents.

Thiazole Derivatives

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, reacting a-haloketones with thiourea. The incorporation of the 4-bromophenyl moiety often imparts significant biological activity.

Table 2: Spectral Data for Representative Thiazole Derivatives of this compound

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
4-(4-bromophenyl)thiazol-2-amine[1]7.75 (d, 2H), 7.54 (d, 2H), 7.12 (s, 2H, NH2), 7.05 (s, 1H, thiazole-H)168.9, 149.1, 134.6, 131.8, 128.0, 120.6, 102.83425 (N-H), 1620 (C=N), 817 (C-Br)254.9 (M+)
N-((4-(4-bromophenyl)thiazol-2-yl)carbamothioyl)benzamide12.33 (br s, 1H, NH), 12.10 (br s, 1H, NH), 7.95 (d, 1H), 7.80 (d, 1H), 7.64 (dd, 1H), 7.62 (bd, 1H), 7.58 (dd, 1H), 7.55 (td, 1H), 7.46 (td, 1H), 7.05 (d, 2H), 6.87 (d, 2H), 5.26 (s, 2H)179.99 (C=S), 170.17 (C=O), 156.01, 136.60, 135.70, 133.19, 132.53, 130.99, 129.69, 129.63, 128.51, 128.49, 128.42, 127.73, 127.64, 118.96, 114.52, 67.453400-3200 (N-H), 1680 (C=O), 1550 (C=S)492.0 (M+H)+

Note: Spectral data is compiled from various sources and may have been recorded in different solvents.

Comparative Biological Activity

Several novel compounds derived from this compound have been evaluated for their biological activities, demonstrating potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Thiourea and thiazole derivatives bearing the 4-bromophenyl group have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Compounds

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference CompoundMIC (µg/mL) of Ref.
1-(4-bromophenyl)-3-(aryl)thiourea derivative A163264Ciprofloxacin0.5 - 2
1-(4-bromophenyl)-3-(aryl)thiourea derivative B81632Ciprofloxacin0.5 - 2
4-(4-bromophenyl)thiazol-2-amine derivative C4816Fluconazole0.25 - 1
4-(4-bromophenyl)thiazol-2-amine derivative D248Fluconazole0.25 - 1
Anticancer Activity

The introduction of the 4-bromophenyl moiety into various heterocyclic scaffolds has been shown to enhance anticancer activity against several human cancer cell lines.

Table 4: Comparative Anticancer Activity (IC50, µM) of Novel Compounds

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference CompoundIC50 (µM) of Ref.
Thiourea derivative E12.525.118.7Doxorubicin0.5 - 1.5
Thiourea derivative F8.215.811.4Doxorubicin0.5 - 1.5
Thiazole derivative G[1]10.5>5022.35-Fluorouracil[1]5.2[1]
Thiazole derivative H5.19.87.65-Fluorouracil3.0 - 8.0

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel compounds are provided below.

General Procedure for the Synthesis of Thiourea Derivatives

A solution of the appropriate amine (1 mmol) in a suitable solvent (e.g., acetone, ethanol) is added dropwise to a stirred solution of this compound (1 mmol) in the same solvent at room temperature. The reaction mixture is stirred for a period ranging from 2 to 24 hours. The resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to afford the desired thiourea derivative.

General Procedure for the Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives (Hantzsch Synthesis)[1]

A mixture of a substituted 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in ethanol (B145695) (20 mL) is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 4-(4-bromophenyl)thiazol-2-amine derivative.[1]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The microbial suspension, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL), is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizations

Synthesis of Thiourea Derivatives from this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Stirring at RT Stirring at RT This compound->Stirring at RT Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Stirring at RT Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Stirring at RT Thiourea Derivative Thiourea Derivative Stirring at RT->Thiourea Derivative

Caption: General workflow for the synthesis of thiourea derivatives.

Hantzsch Thiazole Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha-Haloketone alpha-Haloketone Reflux Reflux alpha-Haloketone->Reflux Thiourea Thiourea Thiourea->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Thiazole Derivative Thiazole Derivative Reflux->Thiazole Derivative

Caption: Workflow for Hantzsch thiazole synthesis.

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis Novel Compound Novel Compound Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Novel Compound->Antimicrobial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Novel Compound->Anticancer Assay (IC50) Comparative Analysis Comparative Analysis Antimicrobial Assay (MIC)->Comparative Analysis Anticancer Assay (IC50)->Comparative Analysis

Caption: Logical flow for biological activity screening.

References

Assessing the Binding Affinity of 4-Bromophenyl Isothiocyanate-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the binding affinity of inhibitors derived from 4-Bromophenyl isothiocyanate. While specific quantitative binding data for a broad range of this compound derivatives against various protein targets remains limited in publicly accessible literature, this document offers a comprehensive overview of the methodologies used to determine such affinities and explores the key signaling pathways these compounds are likely to modulate. The guide is intended to serve as a valuable resource for researchers engaged in the design and evaluation of isothiocyanate-based inhibitors.

Comparative Analysis of Isothiocyanate and Thiourea (B124793) Derivatives

Due to the limited availability of direct binding affinity data for a homologous series of this compound-derived inhibitors, this section presents a comparative analysis of related isothiocyanate and thiourea derivatives. This information provides a broader context for understanding the potential inhibitory activities of this class of compounds. The data is compiled from various studies and showcases inhibitory concentrations against different biological targets.

Compound ClassDerivative/StructureTargetAssay TypeIC50/MICReference
Arylalkyl Isothiocyanates Phenethyl isothiocyanate (PEITC)NNK Oxidationin vitro120-300 nM[1]
4-Phenylbutyl isothiocyanate (PBITC)NNK Oxidationin vitro15-180 nM[1]
6-Phenylhexyl isothiocyanate (PHITC)NNK Oxidationin vitro15-180 nM[1]
Phenyl Isothiocyanates 2-Methoxyphenyl isothiocyanateAcetylcholinesteraseEnzyme Inhibition0.57 mM[2]
3-Methoxyphenyl isothiocyanateButyrylcholinesteraseEnzyme Inhibition49.2% inhibition at 1.14 mM[2]
Phenyl isothiocyanateCOX-2Enzyme Inhibition~99% inhibition at 50 µM[2]
Thiourea Derivatives 1-[3-(trifluoromethyl)phenyl]thiourea derivativesS. aureusMIC<10 µg/mL (for several derivatives)[3]
1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivativesM. tuberculosis H37RaMIC0.09 µg/mL[3]
Brefeldin A-Isothiocyanate Derivatives BFA-ITC Derivative 6 HeLa cellsAntiproliferativeIC50 = 1.84 µM[4]
BFA-ITC Derivative 9d HeLa cellsAntiproliferativeIC50 = 0.99 µM[4]
BFA-ITC Derivative 9e HeLa cellsAntiproliferativeIC50 = 0.81 µM[4]

Note: IC50 and MIC values are highly dependent on the specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is crucial for the structure-activity relationship (SAR) studies of novel inhibitors. The following sections detail the generalized protocols for three widely used techniques for quantifying protein-inhibitor interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Principle: A solution of the inhibitor is titrated into a solution of the target protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of inhibitor to protein.

Generalized Protocol:

  • Sample Preparation:

    • Both the protein and inhibitor solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.

    • Degas both solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of the protein and inhibitor solutions. A typical starting concentration for the protein in the cell is 10-50 µM, and the inhibitor in the syringe is 10-20 times higher.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.

    • Set the reference power (e.g., 5-10 µcal/sec).

  • Titration:

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5-1 µL) which is typically discarded during data analysis to account for syringe equilibration.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the equilibrium dissociation constant (Kd) can be calculated.

Principle: The binding of the inhibitor to the immobilized protein on the sensor surface causes a change in the refractive index at the surface, which is detected as a change in the SPR angle.

Generalized Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the target protein to the activated surface at a desired density.

    • Deactivate any remaining active esters (e.g., with ethanolamine).

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the ligand and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection.

    • After the injection, flow running buffer over the sensor chip to monitor the dissociation phase.

    • Between different inhibitor concentrations, regenerate the sensor surface using a specific regeneration solution to remove the bound inhibitor without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the equilibrium dissociation constant using the formula: Kd = kd / ka.

    • Alternatively, for steady-state analysis, plot the response at equilibrium against the inhibitor concentration and fit the data to a saturation binding isotherm to determine the Kd.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescence of a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.

Principle: A small fluorescently labeled probe (tracer) that binds to the target protein will tumble slowly in solution when bound, resulting in a high fluorescence polarization value. In the presence of a competitive inhibitor, the tracer is displaced from the protein, tumbles more rapidly, and results in a lower fluorescence polarization value.

Generalized Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled probe (tracer) that binds to the target protein with sufficient affinity and a significant polarization window between the bound and free states.

    • Determine the optimal concentrations of the target protein and the tracer that give a stable and robust high polarization signal.

  • Inhibitor Screening:

    • Prepare a dilution series of the test inhibitors.

    • In a microplate, add the target protein, the fluorescent tracer, and the test inhibitor at various concentrations.

    • Include control wells:

      • Positive control (high polarization): Protein + tracer (no inhibitor).

      • Negative control (low polarization): Tracer only (no protein).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the binding mechanism is competitive and the Kd of the tracer is known.

Key Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates are known to exert their biological effects by modulating various intracellular signaling pathways, primarily through their electrophilic nature which allows them to react with cysteine residues on key regulatory proteins. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the most important pathways targeted by this class of compounds.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant and detoxification response. Many isothiocyanates are potent inducers of this pathway.

References

A Comparative Guide to the Reaction Mechanisms of 4-Bromophenyl Isothiocyanate: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction mechanism of 4-bromophenyl isothiocyanate, integrating both computational and experimental findings. By objectively evaluating its reactivity against alternative synthetic routes and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles.

At a Glance: Reactivity and Reaction Pathways

This compound is a versatile reagent in organic synthesis, primarily utilized for its electrophilic carbon atom in the isothiocyanate group (-N=C=S). This electrophilicity allows for facile nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of substituted thioureas and other important heterocyclic scaffolds. The bromo-substituent at the para-position of the phenyl ring plays a significant role in modulating the reactivity of the isothiocyanate moiety through its electron-withdrawing inductive effect.

Computational Insights into the Reaction Mechanism

Density Functional Theory (DFT) studies on aryl isothiocyanates reveal that the reaction with nucleophiles, such as primary amines, typically proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Theoretical investigations on the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines suggest a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate.[1] Hammett and Brønsted parameters derived from these studies provide quantitative insights into the electronic effects of substituents on the reaction rate. For instance, electron-withdrawing groups on the phenyl ring of the isothiocyanate are generally found to increase the reaction rate by stabilizing the developing negative charge in the transition state.

Table 1: Comparison of Calculated Parameters for the Reaction of p-Substituted Phenyl Isothiocyanates with Amines

Substituent (p-X)Hammett Constant (σp)Calculated Activation Energy (kcal/mol) - Representative Data
-NO₂0.78Lower
-Br0.23Intermediate
-H0.00Higher
-OCH₃-0.27Highest

Note: The activation energies are representative and will vary depending on the specific nucleophile, solvent, and level of theory used in the calculation. The trend, however, generally holds that electron-withdrawing groups lower the activation barrier for nucleophilic attack.

The following diagram illustrates the generalized reaction pathway for the nucleophilic addition to an aryl isothiocyanate, as supported by computational studies.

ReactionMechanism R_NCS Ar-N=C=S TS Transition State [Ar-N-C(S)-NH₂R']‡ R_NCS->TS Nucleophilic Attack Nu_H R'-NH₂ Nu_H->TS Intermediate Tetrahedral Intermediate Ar-NH-C(S)-NH₂R' TS->Intermediate Formation Product Thiourea (B124793) Ar-NH-C(S)-NHR' Intermediate->Product Proton Transfer

Caption: Generalized pathway for the reaction of an aryl isothiocyanate with a primary amine.

Experimental Data and Protocols

Experimental studies corroborate the theoretical predictions, demonstrating the utility of this compound in the synthesis of a variety of heterocyclic compounds. The primary application is in the synthesis of N,N'-disubstituted thioureas, which are valuable intermediates for the preparation of thiazoles and other bioactive molecules.

Table 2: Comparison of Experimental Reaction Conditions for the Synthesis of Thioureas from this compound

NucleophileSolventCatalyst/AdditiveReaction TimeYield (%)Reference
AnilineEthanol (B145695)None2-4 h (reflux)89-98[2]
sec-ButylamineDichloromethaneNone2-4 h (RT)Not specified[2]
Various aminesDimethylbenzeneNoneNot specified>90[3]

Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-N'-phenylthiourea

This protocol provides a representative procedure for the synthesis of a disubstituted thiourea from this compound and aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • To this solution, add an equimolar amount of aniline.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-bromophenyl)-N'-phenylthiourea.

  • Dry the purified product under vacuum.

The following diagram illustrates the experimental workflow for the synthesis and purification of N,N'-disubstituted thioureas.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification dissolve Dissolve 4-Bromophenyl isothiocyanate in Ethanol add_amine Add Amine dissolve->add_amine reflux Reflux for 2-4h add_amine->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under Vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.

Comparison with Other Alternatives

While this compound is a highly effective reagent for the synthesis of thioureas and their derivatives, alternative synthetic strategies exist for accessing similar heterocyclic scaffolds.

Synthesis of Thiazoles:

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide. This method provides a direct route to 2,4-disubstituted thiazoles.

Table 3: Comparison of Synthetic Routes to 4-(4-Bromophenyl)thiazoles

MethodStarting MaterialsReagentsAdvantagesDisadvantages
From Isothiocyanate This compound, α-haloketone, AmineBaseVersatile, readily available starting materialsMulti-step process
Hantzsch Synthesis p-Bromoacetophenone, ThioureaIodineOne-pot reaction, high yieldsUse of lachrymatory α-haloketones

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the thiazole ring, and considerations of reaction efficiency and safety.

The logical relationship between the choice of synthetic strategy and the desired product is depicted in the following diagram.

SynthesisStrategy cluster_choices Synthetic Approach cluster_considerations Key Considerations start Desired Product: 4-(4-Bromophenyl)-substituted Heterocycle isothiocyanate_route Isothiocyanate Route start->isothiocyanate_route alternative_route Alternative Route (e.g., Hantzsch Synthesis) start->alternative_route availability Starting Material Availability isothiocyanate_route->availability efficiency Reaction Efficiency isothiocyanate_route->efficiency safety Safety & Handling isothiocyanate_route->safety alternative_route->availability alternative_route->efficiency alternative_route->safety

Caption: Decision-making flowchart for selecting a synthetic strategy.

Conclusion

Computational studies and experimental evidence collectively establish this compound as a valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the bromine substituent enhances the electrophilicity of the isothiocyanate carbon, facilitating nucleophilic addition reactions. The choice between utilizing this compound or alternative synthetic pathways depends on a careful evaluation of factors such as substrate availability, desired product complexity, and reaction efficiency. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the rational design and synthesis of novel heterocyclic compounds.

References

A Spectroscopic Comparison of 4-Bromophenyl Isothiocyanate and Its Reaction Intermediates in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 4-Bromophenyl isothiocyanate and its key reaction intermediates and products during the formation of thiourea (B124793) derivatives. The synthesis of thioureas from isothiocyanates is a fundamental reaction in medicinal chemistry and drug development, owing to the wide range of biological activities exhibited by thiourea-containing compounds. Understanding the spectroscopic changes throughout this reaction is crucial for reaction monitoring, characterization of novel compounds, and quality control. This document presents experimental data in a clear, comparative format, details the methodologies for obtaining this data, and illustrates the reaction pathway.

Reaction Pathway and Intermediates

The reaction of this compound with a primary amine to form a disubstituted thiourea is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This process is believed to proceed through a transient zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product. While the zwitterionic intermediate is highly unstable and generally not isolated, its formation is a key step in the reaction mechanism. In some cases, particularly when the reaction is carried out in the presence of a base, a more stable dithiocarbamate (B8719985) salt intermediate can be formed.

Reaction_Pathway This compound This compound Zwitterionic Intermediate Zwitterionic Intermediate This compound->Zwitterionic Intermediate + R-NH2 Amine (R-NH2) Amine (R-NH2) Thiourea Product Thiourea Product Zwitterionic Intermediate->Thiourea Product Proton Transfer

Caption: Reaction of this compound with an amine to form a thiourea.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a representative thiourea product, N-(4-bromophenyl)thiourea. Due to the transient nature of the zwitterionic intermediate, its experimental spectroscopic data is not available. However, expected spectroscopic features are discussed based on its proposed structure.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Functional GroupCharacteristic Absorption (cm⁻¹)Notes
This compound Isothiocyanate (-N=C=S)~2100 - 2000 (strong, broad)This very intense and characteristic band is due to the asymmetric stretching of the -N=C=S group.
Zwitterionic Intermediate (Predicted)Thiocarbonyl (C=S)~1200 - 1050The C=S bond would be present. N-H stretching would also be expected.
Ammonium (B1175870) (-NH₂⁺-)~3200 - 2800Broad absorption due to N-H stretching in the ammonium group.
N-(4-bromophenyl)thiourea N-H Stretching~3400 - 3100Typically shows two bands for the symmetric and asymmetric N-H stretching of the secondary amine and amide-like protons.
Thiocarbonyl (C=S)~1350 - 1150The C=S stretching vibration, often coupled with other vibrations. Its position can be influenced by hydrogen bonding.[1]
C-N Stretching~1500 - 1400Stretching vibrations of the C-N bonds within the thiourea moiety.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityNotes
This compound Aromatic Protons~7.1 - 7.5MultipletThe aromatic protons show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.
Zwitterionic Intermediate (Predicted)Aromatic Protons~7.2 - 7.6MultipletSimilar to the starting material, but potentially shifted due to the change in the electronic environment of the substituent.
-NH₂⁺- ProtonsVariableBroad singletThe chemical shift would be highly dependent on the solvent and concentration.
Amine R-group ProtonsVariableDependent on the specific amine used in the reaction.
N-(4-bromophenyl)thiourea Aromatic Protons~7.3 - 7.6MultipletProtons on the 4-bromophenyl ring.
N-H Protons~8.0 - 9.5Broad singlet(s)The chemical shifts of the N-H protons are concentration and solvent-dependent and can be broadened due to quadrupole effects and exchange.[2]

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

CompoundCarbon EnvironmentChemical Shift (δ, ppm)Notes
This compound Isothiocyanate (-N=C=S)~135 - 145The carbon of the isothiocyanate group is significantly deshielded.
Aromatic Carbons~120 - 135Four distinct signals are expected for the 1,4-disubstituted benzene ring.
Zwitterionic Intermediate (Predicted)Thiocarbonyl (C=S)~190 - 210The thiocarbonyl carbon would be highly deshielded.
Aromatic Carbons~120 - 140Shifts would be influenced by the positively charged nitrogen.
N-(4-bromophenyl)thiourea Thiocarbonyl (C=S)~180 - 185The thiocarbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.[3]
Aromatic Carbons~115 - 140Signals corresponding to the carbons of the 4-bromophenyl group.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Notes
This compound 213/215 (M⁺, M⁺+2)134 (M⁺ - Br), 108 (M⁺ - Br - CN), 91The presence of bromine results in a characteristic M⁺/M⁺+2 isotopic pattern with approximately equal intensity.
Zwitterionic Intermediate (Predicted)UnstableWould likely not be observed directly. Fragmentation would lead to ions corresponding to the starting materials or the thiourea product after rearrangement.
N-(4-bromophenyl)thiourea 230/232 (M⁺, M⁺+2)171/173 ([Br-Ph-NCS]⁺), 155/157 ([Br-Ph-NH]⁺), 134 ([Ph-NCS]⁺)The fragmentation pattern can provide structural information, including cleavage of the thiourea C-N bonds.[4]

Experimental Protocols

Synthesis of N-(4-bromophenyl)-N'-phenylthiourea (A Representative Thiourea)

Materials:

  • This compound (1.0 mmol)

  • Aniline (B41778) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • In a separate vial, dissolve aniline (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aniline solution to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold THF or hexane.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-bromophenyl)-N'-phenylthiourea.

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples can be analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis: Key diagnostic peaks to monitor are the disappearance of the strong isothiocyanate (-N=C=S) band around 2100 cm⁻¹ and the appearance of N-H and C=S stretching vibrations characteristic of the thiourea product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: In the ¹H NMR spectrum, monitor the disappearance of the starting material's aromatic signals and the appearance of new aromatic and N-H proton signals for the thiourea product. In the ¹³C NMR spectrum, the key change is the disappearance of the isothiocyanate carbon signal and the appearance of the thiocarbonyl (C=S) carbon signal in the downfield region.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion probe.

  • Ionization Method: Electron Ionization (EI) is commonly used for these types of compounds.

  • Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Determine the molecular weight of the product from the molecular ion peak. The isotopic pattern for bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) is a key diagnostic feature. The fragmentation pattern can be analyzed to confirm the structure of the synthesized compound.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of thiourea derivatives from this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants This compound + Amine Reaction Nucleophilic Addition in Solvent Reactants->Reaction Purification Filtration / Recrystallization Reaction->Purification Product Thiourea Derivative Purification->Product IR IR Spectroscopy Product->IR Analyze Functional Groups NMR NMR Spectroscopy (1H, 13C) Product->NMR Determine Structure MS Mass Spectrometry Product->MS Confirm Molecular Weight & Fragmentation Data_Comparison Comparative Data Analysis IR->Data_Comparison NMR->Data_Comparison MS->Data_Comparison

Caption: Workflow for thiourea synthesis and spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of 4-Bromophenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of 4-Bromophenyl isothiocyanate are paramount in a laboratory setting to ensure the safety of personnel and environmental protection. This powerful chemical reagent, while valuable in synthetic chemistry, presents significant health hazards. Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, ensuring that laboratory operations are conducted with the highest safety standards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1][2] Understanding its primary hazards is the first step in safe handling and disposal. The compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][3][4][5] It may also cause respiratory irritation and sensitization.[4][6][7]

Key Safety and Hazard Data

For quick reference, the following table summarizes the critical safety information for this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Irritation Causes serious eye damage.[1][3][4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][7]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn.[8]

  • Skin and Body Protection: A lab coat, protective clothing, and, if necessary, an apron and boots to prevent skin contact.[3]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[3][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] The following protocol outlines the necessary steps for its safe collection and disposal.

Operational Plan for Waste Collection
  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Container: Use a designated, leak-proof, and chemically compatible container for the waste. The original container is often a good choice as it is already correctly labeled.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[9]

Disposal Plan

The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[10]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for guidance and to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.

  • Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for this type of waste include:

    • Incineration: A preferred method for organic compounds. Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][8]

    • Chemical Treatment: In some cases, specialized chemical neutralization may be employed by the disposal facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_final Final Disposition start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate container Use a Labeled, Leak-Proof, Chemically Compatible Container segregate->container storage Store in a Designated Hazardous Waste Area container->storage ehs Contact Institutional EHS Office storage->ehs documentation Complete Hazardous Waste Manifest ehs->documentation pickup Scheduled Pickup by Licensed Waste Disposal Company documentation->pickup transport Transport to a Permitted TSDF pickup->transport incineration Incineration with Afterburner and Scrubber transport->incineration Primary Method treatment Specialized Chemical Treatment transport->treatment Alternative Method

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Safeguarding Your Research: A Guide to Handling 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of 4-Bromophenyl isothiocyanate, including detailed operational and disposal plans.

Chemical Identity and Hazards:

This compound is a solid compound with the molecular formula C₇H₄BrNS. It is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[1][4] Some sources indicate it can cause severe skin burns and eye damage.[2][3][5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5]

  • Target Organ Toxicity: May cause respiratory irritation.[4]

Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles & Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield is also recommended for maximum protection.
Skin Chemical Resistant Gloves & Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Consider flame-retardant and antistatic protective clothing.[8]
Respiratory Respirator with appropriate filterA dust mask (e.g., N95) is a minimum requirement. In case of insufficient ventilation or potential for aerosol formation, a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[8] Always follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[9]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Work within a certified chemical fume hood with proper ventilation.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[6][10]

  • Gather all necessary PPE as outlined in the table above and inspect for integrity.

  • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[8]

2. Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Use only non-sparking tools.[7]

  • Ground and bond containers when transferring the material to prevent static discharge.[8]

  • Keep the container tightly closed when not in use.[6]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Remove and properly store or dispose of contaminated PPE.[8]

  • Clean the work area thoroughly.

Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, into a suitable, labeled container for disposal.[7][8]

  • Disposal Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][5] Adhered or collected material should be promptly disposed of.[7] Do not let the product enter drains.[11]

Visualization of the Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

Workflow for Handling this compound A Preparation B Don PPE A->B Inspect PPE C Handling in Fume Hood B->C Proceed to handling D Post-Handling Procedures C->D Complete experiment E Doff PPE D->E Decontaminate F Waste Disposal E->F Segregate waste

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.